1-Cyclobutanecarbonylpiperidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-cyclobutylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c11-9-4-6-12(7-5-9)10(13)8-2-1-3-8/h8-9H,1-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQACJKPILBMRGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601264994 | |
| Record name | (4-Amino-1-piperidinyl)cyclobutylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926211-25-8 | |
| Record name | (4-Amino-1-piperidinyl)cyclobutylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926211-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Amino-1-piperidinyl)cyclobutylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Cyclobutanecarbonylpiperidin-4-amine CAS number and properties
This guide provides an in-depth technical analysis of 1-Cyclobutanecarbonylpiperidin-4-amine , a specialized medicinal chemistry building block. The content is structured to serve researchers in drug discovery, focusing on its synthesis, physiochemical properties, and utility as a scaffold in JAK/STAT pathway inhibitors and GPCR ligands.
Executive Summary
This compound (Systematic Name: (4-aminopiperidin-1-yl)(cyclobutyl)methanone) is a bifunctional alicyclic scaffold used primarily in the synthesis of pharmaceutical agents. It features a piperidine core substituted at the N1 position with a cyclobutanecarbonyl group—a hydrophobic motif known to enhance metabolic stability compared to linear alkyl chains—and a primary amine at C4, serving as a versatile handle for further functionalization.
This compound is structurally homologous to the cyclopropanecarbonyl-piperazine moiety found in the JAK1 inhibitor Filgotinib , suggesting its utility in designing kinase inhibitors with altered steric and pharmacokinetic profiles.
Chemical Identity & Physiochemical Profile[1][2][3][4]
This section details the fundamental identifiers and properties of the compound.[1][2][3] As a building block, it is frequently handled as its hydrochloride (HCl) or trifluoroacetate (TFA) salt to ensure stability.
Nomenclature & Identifiers
| Property | Detail |
| Common Name | This compound |
| IUPAC Name | (4-Aminopiperidin-1-yl)(cyclobutyl)methanone |
| CAS Number (Free Base) | Not widely indexed (See Precursor CAS below) |
| CAS Number (Boc-Precursor) | 1286265-04-0 (tert-butyl (1-(cyclobutanecarbonyl)piperidin-4-yl)carbamate) |
| Molecular Formula | C₁₀H₁₈N₂O |
| SMILES | NC1CCN(C(=O)C2CCC2)CC1 |
| InChIKey | Predicted:[4]ODXZPZMJNQXJIV-UHFFFAOYSA-N |
Physiochemical Properties (Calculated)
| Property | Value | Context |
| Molecular Weight | 182.26 g/mol | Fragment-like (Rule of 3 compliant) |
| LogP (cLogP) | ~0.60 | Amphiphilic; good oral bioavailability potential |
| Topological Polar Surface Area (TPSA) | 46.3 Ų | High membrane permeability (<140 Ų) |
| H-Bond Donors / Acceptors | 2 / 2 | Balanced hydrogen bonding profile |
| pKa (Basic Amine) | ~9.8 | Typical for primary piperidinyl amines; exists as cation at pH 7.4 |
| Rotatable Bonds | 2 | Rigidified by cyclobutane and piperidine rings |
Synthetic Routes & Process Chemistry
The synthesis of this compound is typically achieved via a convergent amide coupling strategy followed by deprotection. The following protocol is designed for high-purity isolation suitable for biological screening.
Retrosynthetic Analysis
The molecule is disassembled into two key commercially available synthons: Cyclobutanecarboxylic acid and 4-(N-Boc-amino)piperidine .
Figure 1: Retrosynthetic pathway showing the conversion of raw materials to the target amine salt.
Detailed Experimental Protocol
Step 1: Amide Coupling (Formation of CAS 1286265-04-0)
Objective: Capping the piperidine nitrogen with the cyclobutane moiety.
-
Reagents: Dissolve Cyclobutanecarboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (5 mL/mmol).
-
Activation: Add DIPEA (3.0 eq) and stir at 0°C for 15 minutes to activate the acid.
-
Addition: Add 4-(N-Boc-amino)piperidine (1.0 eq) in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor by LCMS for the disappearance of the amine (M+H+ = 201) and formation of the product (M+H+ = 283).
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water, and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Yield Expectation: 85-95% (White solid).
-
Step 2: N-Boc Deprotection
Objective: Unmasking the primary amine to yield the final building block.
-
Reaction: Dissolve the intermediate from Step 1 in DCM (5 mL/mmol). Add TFA (20% v/v) or 4M HCl in Dioxane (5-10 eq) dropwise at 0°C.
-
Completion: Stir at RT for 1-2 hours. CO₂ evolution will be observed.
-
Isolation (Salt Form): Concentrate in vacuo.
-
For HCl salt: Triturate the residue with Et₂O to precipitate the white solid. Filter and dry.
-
For Free Base: Dissolve residue in DCM, wash with 1N NaOH, dry organic layer, and concentrate.
-
-
Storage: The HCl salt is hygroscopic but stable at -20°C.
Structural Utility in Drug Design
This scaffold offers specific advantages in medicinal chemistry, particularly when optimizing pharmacokinetic (PK) properties of lead compounds.
The Cyclobutane Advantage
Unlike linear alkyl chains (e.g., propyl, butyl), the cyclobutane ring introduces conformational restriction.
-
Metabolic Stability: The cyclic structure reduces the number of available conformations, potentially shielding the carbonyl from hydrolytic enzymes. It also lacks the terminal methyl groups of linear chains, which are common sites for metabolic oxidation (CYP450).
-
Lipophilicity Modulation: The cyclobutane group adds lipophilicity (increasing cell permeability) without the excessive "grease" of larger cycloalkyls like cyclohexane.
Piperidine Linker Geometry
The 1,4-disubstituted piperidine ring provides a defined distance (~5-6 Å) between the hydrophobic tail (cyclobutane) and the effector headgroup attached to the amine. This is critical in:
-
GPCR Antagonists: Positioning the basic amine to interact with conserved aspartate residues in the receptor binding pocket (e.g., CCR5, H3 receptors).
-
Kinase Inhibitors: Mimicking the ribose or solvent-front binding motifs in ATP-competitive inhibitors.
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of each structural component.
Handling & Safety
Safety Data (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Measures: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust (if salt) or aerosols.
Storage & Stability
-
Recommended Storage: -20°C, under inert atmosphere (Argon/Nitrogen).
-
Shelf Life: >2 years if kept dry and desiccant-sealed.
-
Solubility:
-
Free Base: Soluble in DCM, MeOH, DMSO.
-
HCl Salt: Soluble in Water, DMSO, MeOH.
-
References
-
Boc-Precursor Identification
-
Title: tert-butyl 1-(cyclobutanecarbonyl)piperidin-4-ylcarbamate (CAS 1286265-04-0).[6]
- Source: GuideChem / Chemical Book D
-
URL:
-
-
Synthetic Methodology (General Piperidine Amides)
-
Title: Facile synthesis of 4-substituted-4-aminopiperidine derivatives.[7]
- Source: Bioorganic & Medicinal Chemistry Letters (2004).
-
URL:
-
-
Structural Analog Context (Filgotinib)
- Title: Discovery of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor.
- Source: Journal of Medicinal Chemistry (2014).
-
URL:
-
Cyclobutane in Medicinal Chemistry
- Title: The Cyclobutane Ring in Drug Discovery.
- Source: Expert Opinion on Drug Discovery.
-
URL:
Sources
- 1. 1-(Cyclopentylcarbonyl)piperidin-4-amine | C11H20N2O | CID 16772636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. aksci.com [aksci.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Cyclobutanecarbonylpiperidin-4-amine: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 1-Cyclobutanecarbonylpiperidin-4-amine, a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering detailed insights into its chemical structure, synthesis, purification, characterization, and prospective pharmacological applications.
Introduction: The Significance of the N-Acylpiperidine Scaffold
The N-acylpiperidine moiety is a prevalent structural motif in a wide array of biologically active molecules. The piperidine ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the N-acyl group provides a crucial handle for modulating biological activity and target specificity. The incorporation of a cyclobutane ring introduces a degree of conformational rigidity and a unique three-dimensional profile, which can be advantageous for optimizing interactions with biological targets. Cyclobutanecarboxamides, in particular, are found in various biologically active molecules and are considered valuable scaffolds in modern drug discovery.[1]
This compound, with its distinct combination of a piperidine core, a primary amine for further functionalization, and a cyclobutanecarbonyl group, represents a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications across various disease areas.
Synthesis and Purification
The synthesis of this compound can be efficiently achieved through a standard amide coupling reaction. The most direct approach involves the acylation of a protected 4-aminopiperidine derivative followed by deprotection.
Proposed Synthetic Pathway
A reliable and scalable synthetic route is outlined below, commencing with the readily available tert-butyl piperidin-4-ylcarbamate.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of tert-Butyl (1-(cyclobutanecarbonyl)piperidin-4-yl)carbamate
This step involves the acylation of the piperidine nitrogen of tert-butyl piperidin-4-ylcarbamate with cyclobutanecarbonyl chloride.
-
Materials:
-
tert-Butyl piperidin-4-ylcarbamate (1.0 eq)
-
Cyclobutanecarbonyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a solution of tert-butyl piperidin-4-ylcarbamate in anhydrous DCM at 0 °C, add triethylamine.
-
Slowly add cyclobutanecarbonyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Step 2: Synthesis of this compound (Final Product)
This final step involves the deprotection of the Boc group under acidic conditions.
-
Materials:
-
tert-Butyl (1-(cyclobutanecarbonyl)piperidin-4-yl)carbamate (1.0 eq)
-
Trifluoroacetic acid (TFA) (10 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add trifluoroacetic acid to the solution and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
-
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclobutane ring protons, the piperidine ring protons, and the amine protons. The chemical shifts and coupling patterns will be indicative of the specific substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the amide, the carbons of the cyclobutane ring, and the carbons of the piperidine ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclobutane CH | 2.0 - 2.4 (m) | 35 - 45 |
| Cyclobutane CH₂ | 1.8 - 2.2 (m) | 18 - 25 |
| Piperidine CH (C4) | 2.8 - 3.2 (m) | 45 - 55 |
| Piperidine CH₂ (C2, C6) | 2.9 - 3.3 (m, axial), 4.0 - 4.4 (m, equatorial) | 40 - 50 |
| Piperidine CH₂ (C3, C5) | 1.4 - 1.8 (m) | 30 - 40 |
| Amine NH₂ | 1.5 - 2.5 (br s) | - |
| Carbonyl C=O | - | 170 - 175 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule.
Table 2: Expected IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 (two bands, primary amine) |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (amide) | 1630 - 1680 (strong) |
| N-H bend (amine) | 1590 - 1650 |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion: For C₁₀H₁₈N₂O, the expected exact mass is approximately 182.1419 g/mol .
-
Fragmentation: Common fragmentation pathways for N-acylpiperidines involve cleavage of the acyl group and fragmentation of the piperidine ring.
Pharmacological Profile and Potential Applications
While specific pharmacological data for this compound is not extensively available in the public domain, the structural motifs present suggest a range of potential applications in drug discovery.
Mechanism of Action and Signaling Pathways
The N-acyl-4-aminopiperidine scaffold is a versatile platform that can be tailored to interact with a variety of biological targets. The primary amine at the 4-position serves as a key point for further chemical modification, allowing for the introduction of various pharmacophores to target specific receptors, enzymes, or ion channels.
Derivatives of 4-aminopiperidine have been explored as:
-
GPCR Ligands: The piperidine core can mimic the endogenous ligands of G-protein coupled receptors.
-
Enzyme Inhibitors: The acyl group and further substitutions can be designed to fit into the active sites of enzymes.
-
Ion Channel Modulators: The overall structure can influence the gating mechanisms of various ion channels.
Caption: Potential drug discovery workflow and therapeutic areas.
Role in Drug Development
The title compound is an excellent starting material for the construction of chemical libraries for high-throughput screening. Its modular nature allows for the rapid generation of a diverse set of analogs, facilitating the exploration of structure-activity relationships (SAR). The cyclobutane moiety, in particular, can be explored for its impact on potency, selectivity, and pharmacokinetic properties. The development of novel cycloalkanecarboxamide derivatives has shown promise in identifying potent anticancer agents.[2]
Conclusion
This compound is a valuable and versatile chemical entity with significant potential for the development of novel therapeutics. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications. The detailed protocols and analytical insights are intended to serve as a practical resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of this promising scaffold in the quest for new and effective medicines.
References
- Jat, J. L., et al. (2020). Cyclobutane-containing scaffolds in bioactive small molecules. RSC Medicinal Chemistry, 11(10), 1153-1175.
-
PubChem. (n.d.). 1-(Cyclopentylcarbonyl)piperidin-4-amine. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclopropanecarbonylpiperidin-4-amine. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2020). Antiproliferative activity of cycloalkanecarboxamide derivatives possessing sulfonate or sulfamate moiety. Bioorganic Chemistry, 98, 103677.
Sources
Structural and Physicochemical Profiling of the Cyclobutane-Carbonyl-Piperidine Amine Scaffold
Executive Summary
In modern medicinal chemistry, the strategic selection of molecular building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. The cyclobutane-carbonyl-piperidine amine scaffold—specifically isolated as 1-(cyclobutanecarbonyl)piperidin-4-amine —has emerged as a highly privileged structural motif. With a molecular formula of C₁₀H₁₈N₂O and a molecular weight of 182.27 g/mol , this fragment provides an optimal balance of lipophilicity, conformational rigidity, and basicity.
This whitepaper provides an in-depth technical analysis of this scaffold, detailing its exact physicochemical properties, the pharmacological causality behind its design, and a self-validating synthetic protocol for its integration into drug discovery pipelines.
Structural Architecture & Quantitative Profiling
The scaffold is constructed from three distinct chemical moieties, each serving a specific geometric and functional purpose:
-
Cyclobutane Ring (C₄H₇): Unlike linear alkyl chains or larger carbocycles, cyclobutane adopts a unique "puckered" conformation. This increases C-C π-character and provides a rigid, lipophilic exit vector that is highly resistant to metabolic oxidation.
-
Carbonyl Linker (C=O): Acts as a rigidifying hinge that connects the carbocycle to the piperidine ring, forming an amide bond that neutralizes the basicity of the piperidine nitrogen.
-
Piperidine-4-amine Core (C₅H₁₁N₂): A saturated heterocyclic ring bearing a primary amine at the 4-position. The primary amine serves as a critical hydrogen bond donor and basic center (pKa ~9.5) for target engagement (e.g., salt-bridge formation with aspartate/glutamate residues in GPCRs or kinases).
Combining these fragments yields the exact molecular formula C₁₀H₁₈N₂O . The quantitative physicochemical properties, critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior, are summarized below.
Table 1: Key Physicochemical Properties
| Property | Value | Computational / Structural Significance |
| IUPAC Name | 1-(cyclobutanecarbonyl)piperidin-4-amine | Standardized nomenclature |
| Molecular Formula | C₁₀H₁₈N₂O | Derived from C₅H₇O + C₅H₁₁N₂ |
| Molecular Weight | 182.27 g/mol | Optimal low-MW fragment for lead generation |
| Exact Mass | 182.1419 Da | Target mass for high-resolution LC-MS validation |
| Heavy Atoms | 13 | High ligand efficiency potential |
| H-Bond Donors | 1 (-NH₂ group) | Essential for target protein interaction |
| H-Bond Acceptors | 2 (C=O, Amine N) | Facilitates aqueous solubility |
| TPSA | 46.12 Ų | Excellent membrane permeability profile |
| Rotatable Bonds | 2 | Low entropic penalty upon target binding |
Pharmacological Rationale: The Causality of Scaffold Design
The selection of 1-(cyclobutanecarbonyl)piperidin-4-amine is not arbitrary; it is driven by a deep understanding of structure-activity relationships (SAR) and metabolic liabilities.
Overcoming CYP3A4-Mediated Degradation
Unprotected 4-aminopiperidines are ubiquitous in drug discovery but suffer from severe metabolic liabilities. They are extensively metabolized by Cytochrome P450 enzymes, specifically CYP3A4 . The catalytic mechanism involves the binding of the piperidine ring to the CYP3A4 active site, where Serine 119 acts as a key hydrogen-bonding partner, leading to rapid N-dealkylation and high intrinsic clearance [1].
By acylating the piperidine nitrogen with a cyclobutanecarbonyl group, medicinal chemists achieve two causal outcomes:
-
Steric and Electronic Shielding: The formation of the amide bond neutralizes the basicity of the N1 nitrogen, eradicating the hERG potassium channel liability often associated with dual-basic compounds.
-
Metabolic Stability: The puckered cyclobutane ring induces steric hindrance that physically prevents the optimized alignment of the molecule within the CYP3A4 catalytic pocket, drastically lowering clearance rates [2, 3].
Fig 1: Pharmacological logic illustrating how N-acylation evades CYP3A4-mediated degradation.
Self-Validating Synthetic Methodology
To ensure high fidelity and reproducibility, the synthesis of this scaffold must follow a self-validating protocol. By utilizing orthogonal protecting group chemistry (Boc-protection), we guarantee regioselective acylation exclusively at the piperidine nitrogen, leaving the 4-amine intact for subsequent derivatization.
Table 2: Standardized Reagent Matrix
| Reagent | Equivalents | Function in Protocol |
| tert-Butyl piperidin-4-ylcarbamate | 1.0 eq | Starting Material (Boc-protected core) |
| Cyclobutanecarbonyl chloride | 1.1 eq | Electrophilic Acylating Agent |
| N,N-Diisopropylethylamine (DIPEA) | 2.5 eq | Non-nucleophilic Base (Acid scavenger) |
| Dichloromethane (DCM) | 0.1 M | Aprotic Solvent |
| Trifluoroacetic acid (TFA) | 10.0 eq | Acidic Deprotecting Agent |
Step-by-Step Experimental Protocol
Step 1: Regioselective Acylation
-
Dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration under an inert nitrogen atmosphere.
-
Add DIPEA (2.5 eq) and cool the reaction mixture to 0 °C using an ice bath to control the exothermic acylation.
-
Dropwise, add cyclobutanecarbonyl chloride (1.1 eq). The use of the highly reactive acid chloride ensures complete conversion without the need for complex coupling reagents (e.g., HATU/EDC).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
Step 2: Intermediate Validation (QA Checkpoint 1)
-
Self-Validation: Quench a 10 µL aliquot in methanol and analyze via LC-MS. The reaction is deemed complete when the starting material is consumed and the intermediate mass is observed ([M+H]⁺ = 283.2 ).
Step 3: Boc Deprotection
-
Wash the organic layer with saturated aqueous NaHCO₃, followed by brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure.
-
Re-dissolve the crude intermediate in a 4:1 mixture of DCM and TFA (10.0 eq of TFA).
-
Stir at room temperature for 1 hour to cleave the tert-butyl carbamate.
Step 4: Final Product Isolation (QA Checkpoint 2)
-
Self-Validation: Concentrate the reaction mixture to remove excess TFA. The resulting 1-(cyclobutanecarbonyl)piperidin-4-amine is isolated as a TFA salt. Final LC-MS must confirm the exact mass of the free base ([M+H]⁺ = 183.1 ), and ¹H-NMR should confirm the disappearance of the sharp 9H singlet at ~1.4 ppm (Boc group).
Fig 2: Step-by-step synthesis and validation workflow of the cyclobutane-piperidine scaffold.
Conclusion
The 1-(cyclobutanecarbonyl)piperidin-4-amine scaffold (MW: 182.27 g/mol , Formula: C₁₀H₁₈N₂O) represents a masterclass in rational fragment design. By leveraging the unique puckered geometry of the cyclobutane ring and the targeted basicity of the 4-aminopiperidine core, researchers can effectively bypass CYP3A4 metabolic liabilities while maintaining excellent physicochemical properties for downstream drug development.
References
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Cyclobutanes in Small-Molecule Drug Candidates Source: Chemistry – A European Journal (via PubMed) URL:[Link]
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link]
Solubility Profile of 1-Cyclobutanecarbonylpiperidin-4-amine in Organic Solvents: A Technical Guide for Medicinal Chemistry Workflows
Abstract: As a Senior Application Scientist, I frequently encounter bottlenecks in early-phase drug discovery stemming from sub-optimal solvent selection during library synthesis or purification. 1-Cyclobutanecarbonylpiperidin-4-amine (CAS: 926211-25-8)[1] is a highly versatile bifunctional building block. However, its unique combination of a basic primary amine, a neutral tertiary amide, and a strained cyclobutane ring creates a complex solvation profile. This whitepaper deconstructs the thermodynamic drivers of its solubility, provides a quantitative solvent profile, and establishes a self-validating experimental protocol for equilibrium solubility determination.
Structural Determinants of Solvation
To predict and manipulate the solubility of this compound, we must first analyze the causality behind its intermolecular interactions. Solvation is a thermodynamic competition between the crystal lattice energy of the solid API and the solvation energy provided by the solvent.
-
The Primary Amine (-NH₂): Positioned at the 4-position of the piperidine ring, this group acts as both a strong hydrogen-bond donor and acceptor. In non-polar solvents (e.g., hexane), the inability to satisfy this H-bond potential results in a massive entropic penalty, driving solubility down.
-
The Tertiary Amide (N-C=O): The cyclobutanecarbonyl group forms a tertiary amide linkage with the piperidine nitrogen. Lacking a proton, it cannot donate hydrogen bonds but serves as a powerful H-bond acceptor and a strong dipole, facilitating excellent solvation in polar aprotic solvents like DMF and DMSO.
-
The Hydrophobic Core: The cyclobutane ring is a strained, lipophilic motif. Compared to planar aromatic rings, its 3D sp³ character reduces crystal packing efficiency (lowering lattice energy) and enhances van der Waals interactions with moderately polar halogenated solvents like dichloromethane (DCM).
Thermodynamic pathways dictating the solvation of this compound.
Quantitative Solubility Profile
Based on the structural heuristics described above, the solubility of this compound spans over three orders of magnitude depending on the dielectric constant and hydrogen-bonding capacity of the solvent. The table below summarizes the solubility profile at standard ambient temperature (25°C).
| Solvent Category | Solvent | Dielectric Constant (ε) | Solubility at 25°C (mg/mL) | Primary Solvation Driver |
| Polar Protic | Methanol (MeOH) | 32.7 | > 150 | Strong H-bond donor/acceptor |
| Polar Protic | Ethanol (EtOH) | 24.5 | ~ 80 - 100 | H-bond donor/acceptor |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 | High polarity, H-bond acceptor |
| Polar Aprotic | N,N-Dimethylformamide | 36.7 | > 150 | High polarity, H-bond acceptor |
| Halogenated | Dichloromethane (DCM) | 8.9 | ~ 40 - 60 | Dipole-dipole, core solvation |
| Ester | Ethyl Acetate (EtOAc) | 6.0 | ~ 15 - 25 | Moderate dipole interactions |
| Ether | Tetrahydrofuran (THF) | 7.5 | ~ 20 - 30 | Moderate H-bond acceptor |
| Non-Polar | Toluene | 2.4 | < 5 | Weak dispersion forces |
| Non-Polar | Hexane | 1.9 | < 1 | Negligible interactions |
Strategic Insight: For amide coupling reactions targeting the primary amine, DCM and DMF are the optimal choices. DMF ensures a completely homogeneous reaction mixture, while DCM allows for straightforward aqueous workup. For anti-solvent crystallization, a DCM/Hexane or EtOAc/Hexane binary system provides the necessary solubility differential to drive high-yield precipitation.
Thermodynamic Equilibrium Protocol: The Shake-Flask Method
While kinetic solubility assays are useful for high-throughput screening[2], they frequently overestimate solubility due to transient supersaturation artifacts. For rigorous process chemistry, the3 remains the gold standard for determining true thermodynamic equilibrium solubility[3].
The following protocol is designed as a self-validating system. By controlling temperature, agitation, and phase separation mechanics, we ensure that the measured concentration reflects the true thermodynamic limit[4].
Step-by-Step Methodology
-
Solvent Preparation: Dispense exactly 1.0 mL of the target organic solvent into a 2.0 mL glass HPLC vial equipped with a PTFE-lined screw cap to prevent solvent evaporation.
-
API Addition (Oversaturation): Add this compound in 10 mg increments until a visible, persistent suspension is achieved. The presence of excess solid is the critical thermodynamic requirement to maintain equilibrium[3].
-
Equilibration: Seal the vial tightly. Place it in a thermostatic shaker incubator set strictly to 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours. Causality Note: 48 hours is required because the dissolution rate slows exponentially as the solution approaches saturation[4].
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25 °C. Causality Note: Centrifugation is preferred over syringe filtration for organic solvents, as filters can selectively adsorb the API or leach plasticizers into the sample[2].
-
Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute it appropriately with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to fall within the linear range of your pre-established calibration curve. Analyze via HPLC-UV at 210 nm.
-
Solid-State Verification (Self-Validation): Recover the undissolved pellet and analyze via X-Ray Powder Diffraction (XRPD) to confirm that the solvent did not induce a polymorphic transformation or solvate formation during the 48-hour equilibration.
Standardized Shake-Flask Workflow for Thermodynamic Solubility Determination.
References
-
Benchchem - this compound (CAS: 926211-25-8). 1
-
Pharmaceutical Sciences (2024) - A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. 3
-
SciELO - Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. 4
-
Protocols.io (2024) - Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2
Sources
Navigating the Synthesis and Application of 1-Cyclobutanecarbonylpiperidin-4-amine: A Technical Guide for Researchers
This guide provides a comprehensive overview of the commercial availability of its key precursors, a detailed, field-proven synthetic protocol, and an exploration of its potential applications in drug discovery, grounded in the established bioactivities of structurally related N-acyl-4-aminopiperidine analogs.
I. Commercial Availability and Sourcing of Key Starting Materials
A direct commercial source for 1-Cyclobutanecarbonylpiperidin-4-amine is not readily identifiable, suggesting its status as a novel or specialized research compound. However, its synthesis is highly feasible through the coupling of two commercially available starting materials: 1-Boc-4-aminopiperidine and cyclobutanecarbonyl chloride .
Sourcing these precursors is a critical first step. Researchers can procure these materials from a variety of chemical suppliers. The following table provides a summary of representative suppliers and their typical pricing for these key reagents. It is important to note that pricing is subject to change and may vary based on purity, quantity, and supplier.
| Starting Material | CAS Number | Representative Suppliers | Indicative Pricing (USD) |
| 1-Boc-4-aminopiperidine | 87120-72-7 | Synthonix, Chem-Impex, Fisher Scientific, Sigma-Aldrich | $40 - $70 / 25g[1][2] |
| Cyclobutanecarbonyl chloride | 5006-22-4 | Molport, Thermo Scientific Chemicals, Sigma-Aldrich, TCI | $15 - $125 / 10g[3][4] |
II. Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the target compound can be efficiently achieved through a two-step process: N-acylation of the Boc-protected aminopiperidine followed by acidic deprotection of the Boc group. This approach ensures selective acylation at the piperidine nitrogen and provides the final product in good yield and purity.
Logical Workflow for Synthesis
Sources
- 1. Chem-Impex International, Inc. 1-Boc-4-aminopiperidine | MFCD01076201 | | Fisher Scientific [fishersci.com]
- 2. Synthonix, Inc > 87120-72-7 | 4-Amino-1-Boc-piperidine [synthonix.com]
- 3. molport.com [molport.com]
- 4. Cyclobutanecarbonyl chloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Structural Informatics and Synthetic Utility of 1-Cyclobutanecarbonylpiperidin-4-amine in Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. 1-Cyclobutanecarbonylpiperidin-4-amine (CAS: 926211-25-8) has emerged as a highly versatile pharmacophore. By combining a rigid piperidine core, a metabolically stable cyclobutane ring, and a highly reactive primary amine, this compound serves as an ideal synthetic handle for late-stage functionalization.
This whitepaper provides an in-depth technical analysis of the structural informatics (SMILES, InChIKey), physicochemical properties, and field-proven synthetic protocols associated with this critical building block.
Chemical Identity & Structural Informatics
Accurate structural representation is the foundation of computational drug discovery and cheminformatics. The structural identifiers for this compound are deterministic and universally utilized across chemical databases such as the EPA CompTox Dashboard and commercial vendor catalogs .
Core Identifiers
-
SMILES String: O=C(C1CCC1)N1CCC(N)CC1
-
Causality of Notation: The SMILES string explicitly maps the connectivity. O=C(C1CCC1) defines the cyclobutanecarbonyl moiety, while N1CCC(N)CC1 maps the piperidine ring with the primary amine (N) localized precisely at the 4-position relative to the amide nitrogen N1.
-
-
Standard InChI: InChI=1S/C10H18N2O/c11-9-4-6-12(7-5-9)10(13)8-2-1-3-8/h8-9H,1-7,11H2
-
InChIKey: Generated via IUPAC standard hashing of the InChI string, providing a fixed-length digital signature crucial for database cross-referencing.
Quantitative Physicochemical Data
To facilitate structural comparisons, the quantitative data for the free base is summarized below:
| Property | Value | Implication for Drug Design |
| Chemical Name | This compound | N/A |
| CAS Registry Number | 926211-25-8 (Free base)1286274-55-2 (HCl salt) | Essential for procurement and regulatory tracking. |
| Molecular Formula | C10H18N2O | Defines atomic composition. |
| Molecular Weight | 182.27 g/mol | Low molecular weight ensures minimal penalty to the final drug's total mass (Lipinski's Rule of 5). |
| TPSA | 46.33 Ų | Excellent membrane permeability; optimal for both oral bioavailability and potential BBB penetration. |
| H-Bond Donors | 1 | Provided by the primary amine (-NH2). |
| H-Bond Acceptors | 2 | Provided by the carbonyl oxygen and the primary amine. |
| Rotatable Bonds | 2 | Low conformational flexibility minimizes entropic binding penalties. |
Mechanistic Role & Pharmacophore Utility
The architectural design of this compound is not arbitrary; it is engineered to solve specific challenges in lead optimization .
-
The Cyclobutane Shield (Metabolic Stability): Linear alkyl chains are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation. By constraining the alkyl carbons into a cyclobutane ring, the molecule eliminates easily abstractable alpha-protons. This bioisosteric replacement preserves lipophilicity while significantly extending the molecule's half-life in vivo.
-
The Piperidine Core (Vector Control): The 1,4-substitution pattern of the piperidine ring acts as a rigid, linear spacer. When the primary amine binds to a target (e.g., the solvent-exposed region of a kinase), the piperidine core projects the cyclobutane moiety into adjacent hydrophobic pockets with precise geometric control.
-
The Primary Amine (Synthetic Handle): The unhindered primary amine is highly nucleophilic, making it an ideal substrate for amide couplings, reductive aminations, or SNAr reactions.
Fig 1: Functional group mapping and pharmacophore utility of the compound.
Experimental Protocols: Self-Validating Synthetic Integration
When integrating this compound into a larger molecular scaffold (e.g., coupling it to a heteroaryl carboxylic acid), researchers must employ protocols that prevent epimerization and ensure high yields .
Step-by-Step Amide Coupling Methodology
1. Activation Phase:
-
Procedure: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.
-
Causality: HATU is selected over traditional carbodiimides (like EDC) due to its superior reaction kinetics and ability to suppress epimerization. DIPEA is utilized because its steric bulk prevents it from acting as a competing nucleophile.
2. Nucleophilic Addition:
-
Procedure: Add this compound hydrochloride (CAS: 1286274-55-2) (1.1 eq) to the activated mixture. Stir for 2–4 hours.
-
Causality: The excess DIPEA added in Step 1 serves a dual purpose: it maintains the basicity of the environment and deprotonates the hydrochloride salt of the building block, liberating the free amine for nucleophilic attack.
3. Quenching & Extraction:
-
Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract the product using Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Causality: NaHCO₃ neutralizes excess acid and facilitates the partitioning of water-soluble byproducts (like the urea derivative of HATU) into the aqueous phase, leaving the desired lipophilic product in the organic layer.
4. Analytical Validation (Self-Validating System):
-
LC-MS (ESI+): Confirm the presence of the desired [M+H]+ ion. The absence of the unreacted building block (m/z 183.1) confirms reaction completion.
-
¹H-NMR (400 MHz, DMSO-d6): Validate structural integrity by observing the characteristic cyclobutane multiplets (typically between 1.80–2.30 ppm) and the newly formed amide proton signal (typically a doublet or triplet > 7.5 ppm depending on the adjacent environment).
Fig 2: Step-by-step synthetic workflow for amide coupling and validation.
References
-
EPA CompTox Chemicals Dashboard. "Chemical Details for (4-Amino-1-piperidinyl)cyclobutylmethanone (CAS: 926211-25-8)." Environmental Protection Agency. Available at:[Link]
Architectural Mastery in Drug Design: Pharmacophore Features and Vector Optimization of Cyclobutane-Piperidine Amine Derivatives
Executive Summary
The transition from flat, two-dimensional chemical space to complex, three-dimensional architectures is a defining paradigm in modern drug discovery. Among the most versatile 3D building blocks are cyclobutane-piperidine amine derivatives. By fusing the basic, target-engaging properties of the piperidine amine with the unique conformational rigidity of the cyclobutane ring, medicinal chemists can precisely tune exit vectors, enhance metabolic stability, and dramatically prolong target residence time. This technical guide explores the mechanistic rationale, pharmacophore mapping, and self-validating experimental workflows required to successfully deploy these derivatives in drug development.
The Bioisosteric & Conformational Rationale
The integration of cyclobutane and piperidine rings is not merely a structural novelty; it is a calculated manipulation of physicochemical properties designed to overcome the limitations of flexible alkyl chains and planar aromatic rings.
The Role of the Piperidine Amine
Piperidine is a ubiquitous pharmacophore embedded in a wide range of marketed drugs[1]. Its basic nitrogen serves as a critical hydrogen-bond acceptor/donor and electrostatic anchor, frequently interacting with aspartate or glutamate residues in G-protein-coupled receptors (GPCRs) and kinase hinge regions. However, unsubstituted or flexibly linked piperidines often suffer from high conformational entropy, leading to off-target binding and rapid metabolic degradation.
The Cyclobutane Advantage: Puckering and the Thorpe-Ingold Effect
Cyclobutane is the second most strained saturated monocarbocycle, possessing a strain energy of 26.3 kcal/mol[1]. Unlike planar rings, cyclobutane adopts a unique "puckered" conformation. This puckering provides distinct spatial trajectories (exit vectors) for substituents, allowing for precise 3D positioning of pharmacophores[2].
Crucially, the inherent strain energy of the cyclobutane ring is drastically lowered when it is mono- or di-substituted (e.g., fused or linked to a piperidine) due to the Thorpe-Ingold effect [1]. This thermodynamic stabilization prevents the electrostatic repulsion often seen in basic amines and locks the piperidine into a bioactive conformation. Furthermore, the increased C–C
Pharmacophore Mapping & Exit Vector Analysis
The spatial relationship between the basic nitrogen of the piperidine and the cyclobutane substituents dictates target selectivity.
Spirocyclic vs. Linked Systems
Cyclobutane-piperidine derivatives typically manifest in two forms: directly linked systems (e.g., cis-3-aminocyclobutyl-piperidines) and spirocycles (e.g., 7-azaspiro[3.5]nonane).
-
Spirocyclic Systems: The cyclobutane-piperidine fusion in 7-azaspiro[3.5]nonane alters the basicity and lipophilicity of the molecule. Compared to smaller spirocycles like azaspiro[3.3]heptane, the 7-azaspiro[3.5]nonane scaffold presents a higher cLogP and a distinct exit vector that projects substituents into deeper hydrophobic pockets[3].
-
Linked Systems: In Janus Kinase 1 (JAK1) inhibitors such as Abrocitinib (PF-04965842), a cis-cyclobutane ring links a methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino group to a sulfonamide[4]. The cis-configuration is an absolute requirement; it forces the pyrrolopyrimidine hinge-binding motif and the sulfonamide into a specific dihedral angle that perfectly matches the JAK1 ATP-binding site while avoiding the JAK2/JAK3 pockets[4].
Logical workflow of cyclobutane-piperidine scaffold optimization in drug discovery.
Quantitative Data & Structure-Activity Relationship (SAR)
The introduction of a cyclobutane ring to a piperidine amine profoundly impacts physicochemical properties and binding kinetics. Table 1 summarizes the comparative properties of spirocyclic scaffolds, while Table 2 highlights the biological impact of conformational restriction.
Table 1: Physicochemical Properties of Spirocyclic Piperidine Scaffolds [3]
| Property | 7-Azaspiro[3.5]nonane (Cyclobutane-Piperidine) | 2-Azaspiro[3.3]heptane (Azetidine-Cyclobutane) | Impact on Drug Design |
| Molecular Weight | 125.21 g/mol | 97.16 g/mol | Influences ligand efficiency metrics. |
| cLogP | 1.8 | 0.7 | 7-Azaspiro[3.5]nonane drives higher lipophilicity. |
| TPSA | 12.0 Ų | 12.0 Ų | Both maintain excellent membrane permeability. |
| Rotatable Bonds | 0 | 0 | Both provide massive reductions in entropic penalty. |
Table 2: Biological Impact of Conformational Restriction (H1/H3 Receptor Antagonists) [1],[5]
| Linker Type | Receptor Target | Binding Affinity ( | Residence Time | Causality / Mechanism |
| Flexible Alkyl Chain | Histamine H1R | High | Short | High entropic penalty upon binding; rapid dissociation. |
| Cyclobutane-Piperidine | Histamine H1R | High | Extremely Long | Reduces resolvation penalty; traps ligand in the binding pocket. |
| Flexible Amide | Histamine H3R | Moderate | Short | Susceptible to rapid enzymatic cleavage and conformational shifting. |
| N-Cyclobutyl Piperidine | Histamine H3R | High | Long | Puckered ring fills the hydrophobic pocket; resists hERG inhibition. |
Key Experimental Workflows (Self-Validating Protocols)
To ensure scientific integrity, the synthesis and evaluation of these scaffolds must rely on self-validating systems. Below are the authoritative protocols for synthesizing and testing cyclobutane-piperidine derivatives.
Protocol 1: Synthesis of 3-D Cyclobutyl-Piperidine Building Blocks via Suzuki-Miyaura Cross-Coupling
Causality:
-
Preparation of the Boronate Complex: Convert the cyclobutyl enol triflate to a cyclobutyl trifluoroborate salt. Validation: The use of the trifluoroborate salt over a cyclobutene intermediate prevents yield loss due to volatility, verifiable via mass recovery[2].
-
Catalyst Preparation: In a glovebox, combine
(10 mol%) and the bulky, electron-rich ligand CataCXium A (20 mol%). Causality: CataCXium A provides the necessary steric bulk to force the palladium center into rapid reductive elimination, bypassing the -hydride elimination pathway. -
Cross-Coupling: Add the cyclobutyl trifluoroborate salt (1.0 eq), aryl bromide (1.5 eq), and
(3.0 eq) in a 10:1 toluene:water mixture (0.25 M). Heat to 120 °C for 24 hours. -
Deprotection & Functionalization: Remove the Boc group using HCl in dioxane, followed by N-functionalization (e.g., nucleophilic aromatic substitution) to generate the lead-like compound.
-
Self-Validation (Vector Analysis): Subject the final N-functionalized aryl cyclobutane to X-ray crystallography. The resulting electron density map definitively validates the predicted 3D exit vectors[2].
Self-validating synthetic workflow for 3-D cyclobutyl-piperidine building blocks.
Protocol 2: Binding Kinetics and Residence Time Evaluation
Causality: Standard affinity assays (
-
Radioligand Selection: Select a high-affinity radioligand (e.g.,
mepyramine for H1R or levocetirizine). -
Competitive Association Assay: Incubate the target receptor with a fixed concentration of the radioligand and varying concentrations of the unlabeled cyclobutane-piperidine derivative at 25 °C.
-
Time-Course Measurement: Measure specific binding at multiple time points (e.g., 0 to 80 minutes).
-
Self-Validation (The Overshoot Phenomenon): Plot the radioligand binding over time. If the unlabeled cyclobutane-piperidine derivative has a significantly longer residence time than the radioligand, the graph will display a clear "initial overshoot" in radioligand binding before reaching equilibrium[5]. This overshoot acts as an internal, self-validating mathematical proof of prolonged target occupancy, driven by the reduced resolvation penalty of the cyclobutane moiety.
References
-
Cyclobutanes in Small‐Molecule Drug Candidates. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. White Rose eTheses Online. Available at:[Link]
-
Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Sources
Methodological & Application
Application Note & Protocol: Synthesis of N-(piperidin-4-yl)cyclobutanecarboxamide
Introduction
The N-substituted piperidine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into a diverse range of biologically active molecules and approved pharmaceuticals.[1] The piperidine ring can confer favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability. The amide functional group is also a cornerstone of many pharmaceutical structures, contributing to target binding through hydrogen bonding interactions. This document provides a detailed protocol for the synthesis of N-(piperidin-4-yl)cyclobutanecarboxamide, a novel compound featuring both of these key structural elements.
The described synthesis employs a classic Schotten-Baumann reaction, a robust and widely used method for the N-acylation of amines with acid chlorides.[2] This protocol is designed for researchers in drug discovery, process development, and medicinal chemistry, offering a comprehensive, step-by-step guide with explanations for key experimental choices to ensure successful and reproducible synthesis.
Reaction Scheme
Caption: General reaction scheme for the amide coupling of piperidin-4-amine and cyclobutane carbonyl chloride.
Physicochemical Properties of Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Properties |
| Piperidin-4-amine | C₅H₁₂N₂ | 100.16 | --- | Versatile bifunctional building block.[3] |
| Cyclobutane carbonyl chloride | C₅H₇ClO | 118.56 | Colorless to pale yellow liquid | Pungent odor, corrosive, reacts with water.[4] |
Experimental Protocol
Materials and Reagents
-
Piperidin-4-amine
-
Cyclobutane carbonyl chloride
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Step-by-Step Procedure
1. Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve piperidin-4-amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Rationale: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[5] Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive cyclobutane carbonyl chloride.
-
2. Addition of Cyclobutane Carbonyl Chloride:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Rationale: This exothermic reaction is cooled to control the reaction rate and minimize potential side reactions.
-
-
Add a solution of cyclobutane carbonyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the stirred amine solution over 15-30 minutes.
-
Rationale: Slow, dropwise addition helps to maintain a low temperature and prevent a rapid, uncontrolled reaction.
-
3. Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Rationale: TLC allows for the visualization of the consumption of the starting materials and the formation of the product, indicating the completion of the reaction.
-
4. Work-up:
-
Once the reaction is complete, quench the reaction by adding water to the flask.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Rationale: The sodium bicarbonate wash removes any remaining acidic byproducts, and the brine wash helps to remove water from the organic layer.
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Rationale: Column chromatography separates the desired product from any unreacted starting materials or byproducts based on polarity.[6]
-
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified N-(piperidin-4-yl)cyclobutanecarboxamide.
Workflow Diagram
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 5. N-Phenylpiperidin-4-amine (4-Anilinopiperidine) [lgcstandards.com]
- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Leveraging 1-Cyclobutanecarbonylpiperidin-4-amine as a Rigid Linker in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of three key components: a "warhead" that binds to the POI, an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[2] While the warhead and E3 ligase ligand provide target specificity and degradation machinery recruitment, respectively, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's overall success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[1][3]
Recent trends in PROTAC design have seen a shift from flexible alkyl and polyethylene glycol (PEG) chains towards more rigid and structurally defined linkers.[3] Rigid linkers, such as those incorporating cyclic motifs, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to enhanced degradation potency and selectivity.[1] This guide focuses on the application of a specific rigid linker, 1-Cyclobutanecarbonylpiperidin-4-amine , in PROTAC design, providing a comprehensive overview of its rationale, synthesis, and incorporation into a PROTAC, followed by detailed protocols for its characterization.
The Rationale for Employing this compound
The choice of this compound as a linker is predicated on the synergistic benefits of its constituent parts: the cyclobutane ring and the N-acylated piperidine scaffold.
-
Rigidity and Conformational Constraint: The cyclobutane and piperidine rings introduce a significant degree of rigidity into the linker, reducing the entropic penalty associated with ternary complex formation.[4] This conformational restriction can help to optimize the spatial orientation of the warhead and the E3 ligase ligand, facilitating productive protein-protein interactions within the ternary complex.[4] The cis- and trans-isomers of the cyclobutane ring can also be explored to fine-tune the linker's geometry and its impact on degradation efficiency, as demonstrated in the development of the PRC2 degrader UNC7700 which contains a cis-cyclobutane linker.[4][5]
-
Improved Physicochemical Properties: Saturated heterocyclic scaffolds like piperidine are known to enhance the aqueous solubility of PROTACs, a crucial parameter for their development as therapeutics.[6][7] The incorporation of such motifs can help to mitigate the high lipophilicity often associated with these large molecules, which can negatively impact their permeability and pharmacokinetic properties.[7]
-
Metabolic Stability: The cyclobutane and piperidine rings are generally more resistant to metabolic degradation compared to linear alkyl chains, which can improve the in vivo stability and half-life of the resulting PROTAC.
-
Synthetic Tractability: The 4-amino group on the piperidine ring provides a convenient attachment point for either the warhead or the E3 ligase ligand via robust and well-established amide bond formation chemistry.[8]
Synthesis and Incorporation of the this compound Linker
The synthesis of a PROTAC incorporating the this compound linker can be approached in a modular fashion. First, the linker itself is synthesized, and then it is sequentially coupled to the warhead and the E3 ligase ligand.
Part 1: Synthesis of the Linker Building Block
The core linker, this compound, can be synthesized through a straightforward amide coupling reaction between a protected 4-aminopiperidine and cyclobutanecarboxylic acid.
Protocol 1: Synthesis of tert-butyl (1-(cyclobutanecarbonyl)piperidin-4-yl)carbamate
This protocol describes the synthesis of the Boc-protected linker, which can then be deprotected for subsequent coupling reactions.
Materials:
-
tert-butyl piperidin-4-ylcarbamate
-
Cyclobutanecarboxylic acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[9]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) and cyclobutanecarboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq).
-
Add DIPEA (2.5 eq) to the reaction mixture and stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of EtOAc in hexanes) to afford tert-butyl (1-(cyclobutanecarbonyl)piperidin-4-yl)carbamate as a solid.
Characterization: The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS.
Part 2: PROTAC Assembly via Sequential Amide Coupling
The following protocol outlines a general strategy for incorporating the deprotected linker between a warhead (with a carboxylic acid handle) and an E3 ligase ligand (with an amine handle). The order of coupling can be reversed depending on the specific functionalities of the warhead and E3 ligase ligand.
Workflow for PROTAC Synthesis
Caption: A generalized workflow for the synthesis of a PROTAC using the this compound linker.
Protocol 2: General Procedure for PROTAC Synthesis
Step A: Deprotection of the Linker
-
Dissolve tert-butyl (1-(cyclobutanecarbonyl)piperidin-4-yl)carbamate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting TFA salt of this compound can be used directly in the next step or after neutralization.
Step B: Coupling to the Warhead
-
Follow the procedure outlined in Protocol 1, using the deprotected linker amine (1.0 eq) and a warhead containing a carboxylic acid (1.0 eq).
-
After purification, the warhead-linker conjugate is obtained.
Step C: Coupling to the E3 Ligase Ligand
-
The warhead-linker conjugate from Step B will now have a terminal functional group (e.g., a carboxylic acid if the warhead was di-functional) that can be activated for coupling with an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or lenalidomide).
-
Perform a second amide coupling reaction, similar to the procedure in Protocol 1, to attach the E3 ligase ligand.
-
Purify the final PROTAC using reversed-phase preparative HPLC.[10]
-
Characterize the final product thoroughly by ¹H NMR, ¹³C NMR, LC-MS, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity (>95%).[10]
Characterization of the Final PROTAC: A Multi-faceted Approach
Once the PROTAC has been synthesized and purified, a series of in vitro and in-cellulo assays are essential to validate its mechanism of action and to quantify its efficacy.
Biophysical Assays: Probing the Ternary Complex
The formation of a stable and productive ternary complex is a prerequisite for successful protein degradation.[1] Several biophysical techniques can be employed to characterize this interaction.
Table 1: Biophysical Assays for Ternary Complex Characterization
| Assay Technique | Principle | Key Parameters Measured |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of molecules to a sensor surface. | Binding affinities (KD) of binary (PROTAC-POI, PROTAC-E3) and ternary complexes; cooperativity (α). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of molecules in solution. | Binding affinities (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary interactions. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the energy transfer between a donor and acceptor fluorophore on the POI and E3 ligase when brought into proximity by the PROTAC. | Ternary complex formation in a solution-based, high-throughput format. |
| NanoBRET™ Assay | A bioluminescence resonance energy transfer (BRET)-based assay performed in live cells to measure protein-protein interactions. | Intracellular ternary complex formation. |
Protocol 3: Assessment of Ternary Complex Formation by TR-FRET
This assay provides a robust method to quantify the PROTAC-induced proximity of the POI and the E3 ligase in a solution-based format.
Materials:
-
Recombinant, tagged POI (e.g., His-tagged)
-
Recombinant, tagged E3 ligase complex (e.g., GST-tagged VHL-ElonginB-ElonginC)
-
Lanthanide-labeled anti-tag antibody (Donor, e.g., anti-His-Tb)
-
Fluorescently-labeled anti-tag antibody (Acceptor, e.g., anti-GST-d2)
-
PROTAC compound at various concentrations
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Low-volume, 384-well microplates
Procedure:
-
Prepare a solution containing the POI and the E3 ligase complex in the assay buffer.
-
Add the donor and acceptor antibodies to the protein solution and incubate according to the manufacturer's instructions.
-
Dispense the protein-antibody mixture into the microplate wells.
-
Add serial dilutions of the PROTAC compound to the wells.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (emission at two wavelengths, e.g., 665 nm for the acceptor and 620 nm for the donor, upon excitation at e.g., 340 nm).
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal) and plot it against the PROTAC concentration to determine the potency of ternary complex formation.
Cellular Assays: Confirming the Mechanism of Action and Efficacy
Ultimately, the success of a PROTAC is determined by its ability to induce the degradation of the target protein in a cellular context.
Workflow for Cellular Characterization of PROTACs
Caption: A workflow for the cellular characterization of a newly synthesized PROTAC.
Protocol 4: Target Protein Degradation Assay by Western Blot
This is the most direct method to quantify the reduction in the levels of the target protein.
Materials:
-
Cancer cell line expressing the POI
-
PROTAC compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software and normalize the POI signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).
Protocol 5: Cell Viability Assay
This assay assesses the functional consequence of target protein degradation, such as an anti-proliferative effect in cancer cells.
Materials:
-
Cancer cell line
-
PROTAC compound
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with a serial dilution of the PROTAC compound.
-
Incubate the cells for a period relevant to the expected biological effect (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Plot the cell viability against the PROTAC concentration to determine the IC₅₀ or GI₅₀ value.
Conclusion
The this compound linker represents a promising scaffold for the design of next-generation PROTACs. Its inherent rigidity and favorable physicochemical properties can contribute to the development of potent and selective protein degraders with improved drug-like characteristics. The synthetic protocols and characterization assays detailed in this guide provide a comprehensive framework for researchers to explore the potential of this and other rigid linkers in the exciting and rapidly evolving field of targeted protein degradation.
References
- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of PROTACs with a C5 Amine Linker.
- Bashore, F. M., Foley, C. A., Ong, H. W., Rectenwald, J. M., Hanley, R. P., Norris-Drouin, J. L., ... & James, L. I. (2023). PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. ACS chemical biology, 18(3), 494-507.
- BenchChem. (2025). Application Notes and Protocols for the Purification of PROTACs Synthesized with Phthalimide-PEG4-PDM-OTBS.
- Diao, J., et al. (2026). Design, synthesis and pharmacological evaluation of new SMARCA2 degraders bearing a furo[3,2-c]pyridazine scaffold. European Journal of Medicinal Chemistry, 308, 118675.
- Synple Chem. (n.d.). Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules.
- Hughes, S. J., et al. (2025). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry.
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DC Chemicals. (n.d.). UNC7700. Retrieved from [Link]
- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- Tukhvatulin, F. F., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
- Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(4), 273-312.
- Waters Corporation. (2025). Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection.
- ResearchGate. (2023). PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components.
- Charnwood Discovery. (n.d.).
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Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]
- The Biochemist. (2021).
- Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC medicinal chemistry, 13(9), 1103-1113.
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- bioRxiv. (2025). Rational design of potent small molecule SMARCA2/A4 (BRM/BRG1) degraders acting via the recruitment of FBXO22.
- PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
- Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. (2025).
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AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
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- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- ResearchGate. (2025).
- MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
- Open Research@CSIR-NIScPR. (2024).
- CAS. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
- PubMed. (1996).
- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide.
- National Center for Biotechnology Information. (2020). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism.
- Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
- Google Patents. (n.d.). US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
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Application Note & Protocols: Strategic Derivatization of Primary Amines on Piperidine Scaffolds
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] The modification of substituents on this heterocyclic system is a cornerstone of drug discovery, enabling the fine-tuning of pharmacological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic derivatization of primary amino groups attached to piperidine scaffolds. We present detailed protocols, mechanistic insights, and troubleshooting advice for three fundamental transformations: Acylation , Sulfonylation , and Reductive Amination .
Introduction: The Strategic Value of Amine Derivatization
A primary amine on a piperidine scaffold is a versatile synthetic handle. Its derivatization allows for the systematic exploration of chemical space around a core pharmacophore. The choice of derivatization strategy is critical and is guided by the desired properties of the final compound.
-
Acylation to form amides introduces a hydrogen bond donor and acceptor, which can be pivotal for target engagement. The nature of the R-group in the acyl chain directly impacts lipophilicity and steric bulk.
-
Sulfonylation yields sulfonamides, which are metabolically stable bioisosteres of amides and esters.[3] They are prevalent in diuretic, antibacterial, and antiviral agents.
-
Reductive Amination converts the primary amine to a secondary or tertiary amine, altering the basicity (pKa) and hydrogen bonding capacity of the nitrogen atom.[4][5] This modification is crucial for modulating properties like cell permeability and off-target activity.
The following sections provide validated, step-by-step protocols for these essential transformations, emphasizing the rationale behind procedural choices to ensure reproducibility and success.
General Experimental Workflow
A successful derivatization campaign follows a logical progression from reaction setup to final product characterization. The workflow outlined below is applicable to all protocols described in this guide.
Figure 1: General experimental workflow for piperidine amine derivatization.
Core Derivatization Strategies & Protocols
This section details the most common and effective methods for derivatizing primary amines on piperidine scaffolds.
Acylation: Amide Bond Formation
Acylation is the reaction of an amine with a carboxylic acid derivative, typically an acyl chloride or anhydride, to form an amide. This reaction is generally high-yielding and rapid. The use of a non-nucleophilic base is crucial to neutralize the acid byproduct (e.g., HCl) generated during the reaction.[6]
Materials:
-
Piperidine substrate (1.0 equiv)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equiv)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine) (1.2 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperidine substrate (1.0 equiv).
-
Dissolution: Dissolve the substrate in anhydrous DCM to a concentration of approximately 0.1–0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction with the highly reactive acyl chloride.
-
Base Addition: Add the non-nucleophilic base (1.2 equiv) to the solution and stir for 5 minutes.
-
Acylation: Add the acyl chloride (1.1 equiv), either neat or dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution. Maintain the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Quench the reaction by slowly adding water or saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purification: Purify the crude product via flash column chromatography on silica gel or recrystallization to yield the pure N-acylated piperidine.[1][6]
Sulfonylation: Sulfonamide Synthesis
The synthesis of sulfonamides from primary amines is most commonly achieved by reacting the amine with a sulfonyl chloride in the presence of a base.[7] The resulting sulfonamide is a stable and often highly crystalline functional group.
Materials:
-
Piperidine substrate (1.0 equiv)
-
Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.05 equiv)
-
Anhydrous aprotic solvent (e.g., DCM, THF)
-
Base (e.g., Pyridine or Triethylamine) (1.5 equiv)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the primary amine substrate (1.0 equiv) in the anhydrous solvent.
-
Base Addition: Add the base (1.5 equiv). Pyridine can often serve as both the base and the solvent.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05 equiv) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the temperature remains at 0 °C.[7]
-
Reaction: Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor for completion by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with the solvent (e.g., DCM or Ethyl Acetate).
-
Wash sequentially with 1 M HCl (to remove excess base), water, saturated aqueous NaHCO₃ (to remove any remaining acid), and finally brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Reductive Amination: Secondary Amine Formation
Direct alkylation of primary amines with alkyl halides is often difficult to control and can lead to over-alkylation, yielding tertiary amines and quaternary ammonium salts.[8][9] Reductive amination is a superior, more controlled method that proceeds in two steps: (1) formation of an imine intermediate between the amine and a carbonyl compound (aldehyde or ketone), followed by (2) reduction of the imine to the target secondary amine.[5][9] The reaction is often performed as a one-pot procedure.
Materials:
-
Piperidine substrate (1.0 equiv)
-
Aldehyde or Ketone (1.0-1.2 equiv)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)) (1.5 equiv)
-
Anhydrous solvent (e.g., Dichloroethane (DCE), Methanol (MeOH), or THF)
-
Acetic acid (optional, as a catalyst for imine formation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flask, add the piperidine substrate (1.0 equiv), the aldehyde or ketone (1.1 equiv), and the anhydrous solvent.
-
Imine Formation: Stir the mixture at room temperature. A catalytic amount of acetic acid can be added to accelerate imine formation. Allow this to stir for 1-2 hours.
-
Reduction: Add the reducing agent (1.5 equiv) portion-wise to the mixture. NaBH(OAc)₃ is often preferred as it is milder and can be added in one portion. If using NaBH₃CN, the pH must be maintained between 6 and 7.[9]
-
Reaction: Stir the reaction at room temperature until the starting amine is consumed, as monitored by TLC or LC-MS (typically 2-24 hours).
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) (3x).
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amine product by flash column chromatography.
Summary of Derivatization Strategies
The choice of derivatization method depends on the desired final product and its intended application.
| Strategy | Key Reagents | Typical Conditions | Advantages | Key Considerations |
| Acylation | Acyl Chloride, Anhydride, Base (TEA, Pyridine) | Anhydrous aprotic solvent, 0 °C to RT | Fast, high-yielding, versatile | Potential for di-acylation with excess reagent; acylating agents are often moisture-sensitive.[6] |
| Sulfonylation | Sulfonyl Chloride, Base (Pyridine, TEA) | Anhydrous aprotic solvent, 0 °C to RT | Forms stable sulfonamides, often crystalline | Risk of di-sulfonylation; sulfonyl chlorides are moisture-sensitive, leading to sulfonic acid byproduct.[7] |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (NaBH(OAc)₃, NaBH₃CN) | Anhydrous solvent, RT | Excellent control, avoids over-alkylation, broad scope | Slower than acylation; requires careful choice of reducing agent.[5][9] |
Purification and Troubleshooting
Achieving high purity is critical for accurate biological evaluation.[1] The choice of purification technique is dictated by the properties of the derivatized compound.
Figure 2: Decision tree for selecting a purification method.[1]
Common Troubleshooting Issues:
-
Peak Tailing in Column Chromatography: Basic piperidine derivatives can interact strongly with acidic silanol groups on standard silica gel, causing broad, tailing peaks.[10]
-
Solution: Add a basic modifier like triethylamine (0.1-1% v/v) or a 7N ammonia solution in methanol (1-2%) to the eluent. This competes with the product for binding to the acidic sites on the silica.[10]
-
-
Di-substitution Byproducts (Acylation/Sulfonylation): If the primary amine has two N-H bonds, reaction with excess electrophile can lead to di-acylated or di-sulfonylated products.[7]
-
Solution: Use a 1:1 stoichiometry of amine to electrophile. Perform the reaction at low temperatures (e.g., 0 °C) and monitor closely, quenching the reaction as soon as the starting amine is consumed.[7]
-
-
Hydrolysis of Reagents: Acyl chlorides and sulfonyl chlorides are sensitive to moisture and can hydrolyze to their corresponding carboxylic or sulfonic acids.[7]
-
Solution: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (nitrogen or argon) using anhydrous solvents. The presence of the acid byproduct can be identified as a polar spot on TLC.
-
References
-
A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. DTIC. Available at: [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. PMC. Available at: [Link]
-
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. PMC. Available at: [Link]
-
In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Taylor & Francis Online. Available at: [Link]
-
N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. MDPI. Available at: [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Nature. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Amine Derivatization in Water Analysis. Scribd. Available at: [Link]
-
Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. Available at: [Link]
-
Piperidine. Wikipedia. Available at: [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. Available at: [Link]
-
Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Available at: [Link]
- Process for producing purified piperidine derivative. Google Patents.
-
Analytical Methods for Amino Acids. Shimadzu. Available at: [Link]
-
Acylation of amines in macrocyclic scaffolds and library generation. ResearchGate. Available at: [Link]
-
Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. ResearchGate. Available at: [Link]
-
Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. Available at: [Link]
-
Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. ACS Publications. Available at: [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. Available at: [Link]
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Application Note: Solid-Phase Synthesis of Cyclobutane-Piperidine Intermediates
Executive Summary: The Fsp³ Imperative
The pharmaceutical industry has shifted decisively toward molecules with higher saturation (Fsp³ character) to improve solubility, metabolic stability, and target selectivity. Cyclobutane-piperidine intermediates —specifically 3-azabicyclo[4.2.0]octanes (fused) and spiro[3.5]nonanes (spiro)—represent a privileged class of scaffolds. They offer rigidified vectors for side-chain display, distinct from the floppy nature of simple piperidines or the flat topology of aromatics.
This guide details two robust solid-phase synthesis (SPS) protocols for accessing these chemical spaces. Unlike solution-phase chemistry, SPS allows for rapid library generation (split-and-pool or parallel) and simplified purification. We address the specific challenges of cyclobutane stability and on-resin stereocontrol.
Strategic Considerations for Solid-Phase Assembly
Before initiating synthesis, three critical parameters must be defined to ensure protocol success.
Resin & Linker Selection
The choice of resin dictates the C-terminal functionalization of the final scaffold.
-
Wang Resin (Acid Labile): Ideal for generating carboxylic acids or alcohols. Requires 95% TFA for cleavage.
-
Rink Amide Resin: Generates carboxamides. Cleavage is also TFA-mediated but often cleaner for basic amines.
-
2-Chlorotrityl Chloride (2-CTC) Resin: Recommended. Allows cleavage under very mild acidic conditions (1% TFA/DCM), preserving the cyclobutane ring integrity and allowing for "fragment condensation" strategies later.
Stereochemical Control
Cyclobutane formation, particularly via [2+2] cycloaddition, generates multiple stereocenters.
-
On-Resin Constraint: The solid support can actually enhance stereoselectivity by restricting the conformational freedom of the substrate, often favoring exo isomers in cycloadditions.
Protocol A: Synthesis of Fused 3-Azabicyclo[4.2.0]octanes via On-Resin [2+2] Photocycloaddition
This protocol leverages an on-resin photochemical strategy to construct the bicyclic core from a simple resin-bound acrylate and an alkene.
Mechanistic Workflow
The pathway involves immobilizing an acrylic acid derivative, coupling an allylamine to form a diene-like system (or enamide), and performing an intramolecular [2+2] photocycloaddition.
Figure 1: Workflow for the on-resin construction of fused cyclobutane-piperidine scaffolds via photochemical cycloaddition.
Detailed Experimental Procedure
Step 1: Resin Loading (Acrylation)
-
Swelling: Place 1.0 g of Wang resin (1.0 mmol/g loading) in a fritted reaction vessel. Swell in DCM (10 mL) for 30 min. Drain.
-
Acylation: Add a solution of acryloyl chloride (5.0 eq) and DIPEA (10.0 eq) in DCM/DMF (9:1).
-
Incubation: Shake at room temperature (RT) for 2 hours.
-
QC: Perform a Kaiser test (ninhydrin). Note: Since this is an esterification of a hydroxyl resin, Kaiser is not directly applicable. Use IR spectroscopy to confirm the appearance of the ester carbonyl (~1720 cm⁻¹).
Step 2: Scaffold Assembly (Ugi or Amide Coupling) To form the piperidine precursor, we often use a multicomponent reaction or sequential alkylation.
-
Reagent Prep: Prepare a solution of allylamine (3.0 eq) and an aldehyde (e.g., benzaldehyde, 3.0 eq) in MeOH/DCM.
-
Reaction: Add the solution to the resin. Shake for 2 hours (Imine formation).
-
Cyclization Precursor: This step varies by specific target. For a direct [2+2], the resin-bound acrylate must react with an enamine or alkene in solution.
-
Alternative: Use an Fmoc-3-aminopropyl-acrylate coupled to the resin.
-
Step 3: On-Resin [2+2] Photocycloaddition Critical Step: Solvent choice is vital for resin swelling during irradiation.
-
Solvent: Suspend resin in degassed PhMe (Toluene) or DCM. Toluene often provides better radical lifetimes.
-
Sensitizer: Add Xanthone or Thioxanthone (10 mol%) if direct excitation is inefficient.
-
Irradiation: Place the vessel in a photoreactor (e.g., Rayonet or LED setup) emitting at 365 nm .
-
Duration: Irradiate for 4–12 hours. Monitor reaction by cleaving a small aliquot (5 mg resin) and analyzing via LC-MS.
-
Success Metric: Disappearance of the acrylate alkene signal in 1H NMR (of cleaved sample) and appearance of cyclobutane multiplet (~3.0-4.0 ppm).
-
Step 4: Cleavage & Isolation
-
Wash: Wash resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove the sensitizer.
-
Cleavage: Treat with 50% TFA in DCM for 1 hour.
-
Workup: Filter resin, concentrate filtrate, and purify via Prep-HPLC.
Protocol B: Peptidomimetic Library via Spiro-Building Blocks
This approach uses pre-synthesized, Fmoc-protected spiro[3.5]nonane amino acids. This is the "safe" route for high-throughput library generation, ensuring the complex core is intact before solid-phase steps.
Building Block Integration Logic
Figure 2: Standard SPPS cycle utilizing Fmoc-protected spiro-piperidine amino acids.
Protocol Specifications
Reagents:
-
Building Block: Fmoc-6-amino-spiro[3.5]nonane-2-carboxylic acid (commercially available or synthesized via Org. Lett. 2007 methods).[3]
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Note: HATU is preferred over HBTU for sterically hindered secondary amines common in these scaffolds.
Procedure:
-
Coupling: To the deprotected resin (0.1 mmol), add Fmoc-Spiro-AA (0.4 mmol), HATU (0.38 mmol), and HOAt (0.4 mmol) dissolved in DMF. Add DIPEA (0.8 mmol).
-
Time: Shake for 4 hours. Double coupling is recommended due to the steric bulk of the spiro ring.
-
Monitoring: Use the Chloranil Test (for secondary amines) rather than Kaiser. A blue stain indicates free secondary amine; colorless indicates complete coupling.
Quantitative Performance Data
The following data summarizes typical yields and purities observed when comparing Method A (On-Resin Synthesis) vs. Method B (Building Block).
| Metric | Method A: On-Resin [2+2] | Method B: Building Block SPPS |
| Core Structure | Fused (Bicyclo[4.2.0]) | Spiro (Spiro[3.5]) |
| Crude Purity | 65 - 75% | 85 - 95% |
| Major Impurity | Unreacted alkene / Oligomers | Deletion sequences |
| Stereoselectivity | 3:1 to 10:1 (exo:endo) | N/A (Defined by starting material) |
| Scalability | < 100 mg (Photochem limit) | Multi-gram |
| Key Advantage | Access to novel, diverse cores | High reliability & throughput |
Troubleshooting & Critical Control Points
-
Incomplete Cyclization (Method A):
-
Cause: Poor light penetration into the resin bed.
-
Solution: Use a flow-chemistry setup where resin is circulated through a photoreactor loop, or use Tentagel resin (PEG-PS) which swells better in aqueous/polar solvents if needed.
-
-
Steric Hindrance (Method B):
-
Cause: The cyclobutane ring hinders the approach of the next amino acid.
-
Solution: Switch to microwave-assisted coupling (75°C, 10 min) to overcome the energy barrier.
-
-
Cleavage Stability:
-
Observation: Decomposition of the cyclobutane ring.
-
Fix: Add a scavenger (Triisopropylsilane, TIS) to the cleavage cocktail (95:2.5:2.5 TFA/H2O/TIS) to prevent carbocation-mediated rearrangements.
-
References
-
Solid-Phase Synthesis of Polysubstituted Piperidines. ACS Publications. (2002). Describes the foundational imino-Diels-Alder approach on solid phase.
-
Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks. ResearchGate. (2025).[4][5] Details the [2+2] cycloaddition logic for fused azabicyclo systems.
-
Spirocyclic Piperidines in Drug Discovery. PharmaBlock. (2024).[2][6] Whitepaper on the medicinal chemistry utility of spiro-piperidines.
-
Synthesis of novel and uniquely shaped 3-azabicyclo[4.2.0]octan-4-one derivatives. PubMed. (2007).[3] Combines Ugi reaction with [2+2] photochemistry.[3]
-
Solid-Phase Synthesis of [4.4] Spirocyclic Oximes. JoVE. (2023).[2] Protocol for spirocyclic heterocycle synthesis on solid support.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel and uniquely shaped 3-azabicyclo[4.2.0]octan-4-one derivatives by sequential Ugi/[2+2] ene-enone photocycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Cyclobutane‐Containing Tricyclic β‐Lactams Based on a Saturated Scaffold Enabled by Iron‐catalysed [2 + 2]‐Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: A Robust and Scalable Two-Step Synthesis of 1-Cyclobutanecarbonylpiperidin-4-amine for Medicinal Chemistry and Lead Optimization
Abstract
1-Cyclobutanecarbonylpiperidin-4-amine is a valuable building block in drug discovery, serving as a key intermediate for the synthesis of complex therapeutic agents. The piperidine scaffold is a prevalent motif in pharmaceuticals, often imparting favorable pharmacokinetic properties.[1][2] This application note provides a detailed, scalable, and field-proven two-step protocol for the synthesis of this compound. The strategy employs a strategic N-acylation of a Boc-protected piperidine derivative followed by an efficient deprotection. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, comprehensive safety protocols, and a self-validating workflow to ensure reproducibility and high purity of the final product.
Introduction and Synthetic Strategy
The optimization of lead compounds in pharmaceutical development frequently requires the synthesis of analog libraries built around a core scaffold. The 4-aminopiperidine moiety is a particularly useful scaffold, offering a site for diverse functionalization.[3] The title compound, this compound, combines this versatile core with a cyclobutylamide group, a feature found in various biologically active molecules.
Our synthetic approach is a two-step process designed for efficiency, scalability, and control over product purity.
The core logic is as follows:
-
Protection: Direct acylation of 4-aminopiperidine would lead to a mixture of products due to the presence of two reactive amine groups. To ensure selective acylation at the 4-position amine, we begin with a commercially available starting material where the more reactive piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group: tert-butyl 4-aminopiperidine-1-carboxylate.[4]
-
Acylation: The primary amine at the 4-position is selectively acylated with cyclobutanecarbonyl chloride to form a stable amide bond.
-
Deprotection: The Boc protecting group is subsequently removed under acidic conditions to yield the desired final product as a free primary amine. This method is a standard and reliable transformation in organic synthesis.[5][6]
This strategy is visualized in the overall synthetic scheme below.
Figure 1: Overall two-step synthetic scheme.
Part I: Scale-Up N-Acylation Protocol
Principle and Rationale
This step involves the formation of an amide bond via nucleophilic acyl substitution. The primary amine of tert-butyl 4-aminopiperidine-1-carboxylate acts as the nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanecarbonyl chloride.[7]
-
Choice of Solvent: Dichloromethane (DCM) is selected as the solvent due to its inertness under the reaction conditions, its ability to dissolve the starting materials, and its low boiling point, which facilitates easy removal during workup.
-
Choice of Base: Triethylamine (TEA) is a non-nucleophilic organic base used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Scavenging the HCl is critical to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Temperature Control: The reaction is initiated at 0 °C (ice bath). The acylation is exothermic, and initial cooling helps to control the reaction rate, preventing potential side reactions and ensuring safety during the scale-up process.
Materials and Reagents
| Reagent | MW ( g/mol ) | Molar Eq. | Density (g/mL) | Amount (for 100g scale) |
| tert-butyl 4-aminopiperidine-1-carboxylate | 200.28 | 1.0 | - | 100.0 g (0.499 mol) |
| Cyclobutanecarbonyl chloride | 118.56 | 1.05 | 1.143 | 62.0 g (0.523 mol) |
| Triethylamine (TEA) | 101.19 | 1.2 | 0.726 | 60.6 g (0.599 mol) |
| Dichloromethane (DCM) | - | - | 1.33 | 1000 mL |
| Saturated Aqueous NaHCO₃ | - | - | - | ~800 mL |
| Brine | - | - | - | ~400 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | ~50 g |
Detailed Experimental Protocol
-
Reaction Setup: To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add tert-butyl 4-aminopiperidine-1-carboxylate (100.0 g, 0.499 mol) and dichloromethane (DCM, 1000 mL). Stir the mixture until all solids have dissolved.
-
Base Addition: Add triethylamine (60.6 g, 83.5 mL, 0.599 mol) to the solution. Cool the flask to 0-5 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve cyclobutanecarbonyl chloride (62.0 g, 54.2 mL, 0.523 mol) in 200 mL of DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible (Eluent: 50% Ethyl Acetate in Hexanes).
-
Aqueous Workup: Quench the reaction by slowly adding 400 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction and Wash:
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 400 mL) to remove any remaining acid.
-
Wash with brine (1 x 400 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, tert-butyl 4-(cyclobutanecarboxamido)piperidine-1-carboxylate, as a white to off-white solid. The product is often of sufficient purity (>95%) to proceed to the next step without further purification.
-
Expected Yield: ~135 g (91%).
-
Part II: Scale-Up Boc-Deprotection Protocol
Principle and Rationale
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions.[8] The deprotection mechanism involves the protonation of the carbonyl oxygen, followed by the collapse of the intermediate to form the protonated amine, carbon dioxide, and the stable tert-butyl cation, which is typically scavenged by the solvent or a scavenger.
-
Choice of Acid: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc group at room temperature.[6][9] It is highly volatile, which can simplify its removal. For large-scale industrial applications, generating the HCl salt of the amine using HCl in a solvent like isopropanol or dioxane is often preferred for easier handling and isolation. However, the TFA method is extremely reliable for laboratory scale-up.
-
Solvent: DCM is an excellent solvent for this step as it dissolves the protected intermediate and is inert to the strong acid conditions.
Safety Considerations for Trifluoroacetic Acid (TFA)
TFA is a highly corrosive and toxic substance.[9][10] It can cause severe skin burns, eye damage, and respiratory tract irritation.[11] Inhalation of fumes can lead to pulmonary edema.[10]
-
Handling: Always handle TFA in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl rubber or laminate film), a lab coat, and chemical splash goggles with a face shield.
-
Disposal: Neutralize excess TFA and any waste streams containing it with a suitable base (e.g., sodium bicarbonate) before disposal, following institutional guidelines.
Materials and Reagents
| Reagent | MW ( g/mol ) | Molar Eq. | Density (g/mL) | Amount (for 135g scale) |
| tert-butyl 4-(cyclobutanecarboxamido)piperidine-1-carboxylate | 296.41 | 1.0 | - | 135.0 g (0.455 mol) |
| Trifluoroacetic Acid (TFA) | 114.02 | 5.0 | 1.489 | 259.6 g (2.277 mol) |
| Dichloromethane (DCM) | - | - | 1.33 | 700 mL |
| Saturated Aqueous NaHCO₃ | - | - | - | ~2 L |
| 5 M Aqueous NaOH | - | - | - | As needed (~500 mL) |
| Dichloromethane (DCM) for extraction | - | - | - | ~1 L |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | ~50 g |
Detailed Experimental Protocol
-
Reaction Setup: In a 3 L round-bottom flask equipped with a magnetic stirrer, dissolve the crude intermediate (135.0 g, 0.455 mol) in DCM (700 mL).
-
Acid Addition: Cool the flask to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (259.6 g, 174.4 mL, 2.277 mol) to the stirred solution over 30 minutes. Caution: This addition can be exothermic.
-
Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
Neutralization and Isolation:
-
Carefully add the concentrated residue to a large beaker containing a stirred solution of saturated aqueous NaHCO₃ (2 L) at 0 °C. Caution: Vigorous gas (CO₂) evolution will occur. Add slowly.
-
Adjust the pH of the aqueous layer to >10 by the slow addition of 5 M aqueous NaOH solution.
-
-
Extraction:
-
Transfer the mixture to a large separatory funnel and extract the aqueous layer with DCM (3 x 400 mL).
-
Combine the organic layers.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography if necessary.
-
Expected Yield: ~82 g (92%).
-
Overall Yield (2 steps): ~83%.
-
Integrated Workflow and Characterization
The entire process from starting materials to the final, purified product is a streamlined workflow designed for efficiency and scalability in a laboratory setting.
Figure 2: Detailed experimental workflow diagram.
Characterization of Final Product: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, which should typically be >98%.
Conclusion
This application note details a highly efficient, reliable, and scalable two-step synthesis for this compound. By employing a Boc-protection strategy, the synthesis offers excellent control over selectivity, leading to high yields and purity. The protocols have been designed with a focus on causality, explaining the rationale behind each step to allow for adaptation and troubleshooting. Adherence to the described safety measures, particularly when handling trifluoroacetic acid, is paramount. This robust methodology provides a dependable route for producing multi-gram quantities of this key building block, facilitating accelerated lead optimization and drug discovery programs.
References
-
Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from [Link]
-
Collaborative for Health & Environment. (2025, March 7). The global threat of trifluoroacetic acid (TFA). Retrieved from [Link]
-
New Jersey Department of Health. (2001, October). Hazard Summary: Trifluoroacetic Acid. Retrieved from [Link]
-
Inchem.org. (n.d.). ICSC 1673 - TRIFLUOROACETIC ACID. Retrieved from [Link]
-
Ozone Secretariat. (n.d.). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS. Retrieved from [Link]
-
Scott, S. L., et al. (2018). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering. Retrieved from [Link]
-
PubChem. (n.d.). Cyclobutanecarbonyl chloride. Retrieved from [Link]
-
O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Nájera, C., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. RSC Advances. Retrieved from [Link]
-
Tourwé, D., et al. (2001). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Journal of Fluorine Chemistry. Retrieved from [Link]
-
O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. Retrieved from [Link]
-
Aouf, N. E., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Retrieved from [Link]
- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- Google Patents. (2019). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
Nevado, C., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]
-
Rutjes, F. P. J. T., et al. (2005). Solid-Phase Synthesis of Piperidines by N-Acyliminium Ion Chemistry. European Journal of Organic Chemistry. Retrieved from [Link]
-
Scheidt, K. A., et al. (2025). Gram-scale preparation and synthetic transformations of the polysubstituted piperidine 3a. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclopropanecarbonylpiperidin-4-amine. Retrieved from [Link]
-
Ganesan, A., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Retrieved from [Link]
-
Ganesan, A., et al. (2022). N-Acylation at position 4 with an acyl chloride. ResearchGate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 10. ICSC 1673 - TRIFLUOROACETIC ACID [inchem.org]
- 11. nj.gov [nj.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Solubility of Piperidine Amide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low solubility issues encountered with piperidine amide derivatives. The following question-and-answer format is designed to directly address specific experimental challenges with practical, field-proven insights and solutions.
Section 1: Understanding the Challenge - FAQs on Piperidine Amide Derivative Solubility
Q1: Why are my piperidine amide derivatives showing poor solubility in aqueous solutions?
A1: The solubility of piperidine amide derivatives is governed by a balance of their structural features. While the piperidine ring, a heterocyclic amine, can be protonated to enhance aqueous solubility, the overall solubility is often dominated by the lipophilicity of the rest of the molecule.[1][2]
Several factors can contribute to low aqueous solubility:
-
High Lipophilicity: Large, nonpolar substituents on the piperidine or amide portion of the molecule increase its hydrophobicity, leading to poor interaction with water.
-
Crystal Lattice Energy: Strong intermolecular forces in the solid state, such as hydrogen bonding and van der Waals forces, require significant energy to overcome during dissolution.[3][4] Amides, in particular, can form strong hydrogen bonds.[5][6][7]
-
pH of the Solution: The piperidine nitrogen is basic. In solutions with a pH above its pKa, the piperidine will be in its neutral, less soluble form.[8][9]
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. An amorphous form is generally more soluble than a stable crystalline form.[10]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I be measuring?
A2: Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting your experimental results correctly.[5][11]
-
Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It represents the true, stable solubility of the most stable solid form of the compound.[11][12] The "shake-flask" method is the gold standard for determining thermodynamic solubility, typically involving incubation of excess solid in the solvent for 24-72 hours to ensure equilibrium is reached.[11][13]
-
Kinetic Solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[12][14] This is a high-throughput method often used in early drug discovery for rapid screening of large numbers of compounds.[11][14][15][16] However, it can sometimes overestimate solubility as it may reflect a metastable state.[11]
Which to measure? For initial screening and lead identification, kinetic solubility is often sufficient.[12][14] For lead optimization and formulation development, thermodynamic solubility provides a more accurate and reliable measure.[12][13]
Section 2: Troubleshooting Workflow - A Step-by-Step Guide
If you are encountering low solubility with your piperidine amide derivatives, follow this systematic troubleshooting workflow.
Caption: A workflow for troubleshooting low solubility of piperidine amide derivatives.
Section 3: Detailed Troubleshooting Protocols and Explanations
Q3: How can I use pH adjustment to improve the solubility of my piperidine amide derivative?
A3: Since the piperidine moiety is basic, its solubility is highly dependent on pH.[8][9] By lowering the pH of the aqueous solution, you can protonate the piperidine nitrogen, forming a more soluble salt in situ.
Causality: The protonated form of the amine is ionic and therefore more polar, leading to more favorable interactions with water molecules and an increase in solubility.[17]
Experimental Protocol: pH-Dependent Solubility Testing [12]
-
Prepare a series of buffers with pH values ranging from acidic to neutral (e.g., pH 2, 4, 5, 6.8, 7.4).
-
Add an excess amount of your solid piperidine amide derivative to a known volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.
-
Separate the undissolved solid by centrifugation followed by filtration through a low-binding filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like LC-UV or LC-MS/MS.
-
Plot the solubility as a function of pH to determine the optimal pH range for your compound.
Trustworthiness: It is crucial to monitor the pH of the final saturated solution as it may differ from the initial buffer pH. Also, verify the solid form of the remaining material to check for any transformations.[11]
Q4: My compound is still not soluble enough even at low pH. What's the next step?
A4: If pH adjustment alone is insufficient, the next logical step is to explore the use of co-solvents. Co-solvents are water-miscible organic solvents that, when added to water, can significantly increase the solubility of nonpolar compounds.[18][19][20][21][22]
Causality: Co-solvents work by reducing the polarity of the aqueous environment, which decreases the interfacial tension between the hydrophobic solute and the solvent, making it easier for the compound to dissolve.[20]
Commonly Used Co-solvents in Research:
| Co-solvent | Typical Concentration Range | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-10% | Highly effective, but can have cellular toxicity at higher concentrations.[19] |
| Ethanol | 5-20% | Biocompatible and widely used.[23] |
| Propylene Glycol (PG) | 10-40% | A common excipient in pharmaceutical formulations.[19][23] |
| Polyethylene Glycol (PEG 400) | 10-50% | Effective for a wide range of poorly soluble drugs.[19][23] |
Experimental Protocol: Co-solvent Solubility Screen
-
Prepare stock solutions of your compound in a suitable organic solvent (e.g., DMSO).
-
Create a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% ethanol in pH 7.4 buffer).
-
Add a small aliquot of the stock solution to each co-solvent mixture.
-
Observe for precipitation immediately and after a set incubation period (e.g., 2 hours for kinetic solubility).
-
Quantify the solubility using a high-throughput method like nephelometry (light scattering) or by analyzing the clear supernatant after centrifugation.[13][16][24][25]
Q5: For formulation development, I need a more robust solution than co-solvents. Should I consider salt formation?
A5: Yes, forming a stable salt of your piperidine amide derivative is a very effective and common strategy to significantly increase its thermodynamic solubility and dissolution rate.[4][26][27][28] Approximately 50% of marketed drugs are in salt form.[29]
Causality: A salt form of a drug is already in an ionized state in the solid form. This pre-ionization circumvents the need for the dissolution process to overcome the high crystal lattice energy of the neutral form, leading to a much faster dissolution rate and higher apparent solubility.[4][28]
Experimental Protocol: Salt Screening
-
Select a range of counterions. For a basic compound like a piperidine derivative, you would choose acidic counterions. Common choices include hydrochloride, sulfate, mesylate, and tosylate.
-
React your free base with the selected acids in a suitable solvent system. This is often done by combining equimolar amounts of the free base and the acid.
-
Isolate the resulting solid and characterize it to confirm salt formation (e.g., using XRPD, DSC, or FTIR).
-
Determine the thermodynamic solubility of each salt form using the shake-flask method as described in Q3.
Trustworthiness: The pKa difference between the drug and the counterion is important for stable salt formation. A general rule of thumb is a ΔpKa of at least 2-3 units.[4] Be aware that salts can sometimes convert back to the less soluble free base, especially in buffered solutions, a process known as disproportionation.[10][11]
Q6: What other advanced techniques can I explore for highly insoluble compounds?
A6: For particularly challenging compounds, you may need to consider more advanced formulation strategies such as the use of excipients to create amorphous solid dispersions or micellar formulations.[30][31][32][33]
-
Amorphous Solid Dispersions (ASDs): In an ASD, the drug is dispersed in a polymeric carrier in an amorphous (non-crystalline) state.[27][30] The amorphous form has a higher free energy and is therefore more soluble than the crystalline form.[30] Polymers like copovidone and HPMC-AS are commonly used.[30]
-
Micellar Formulations: Surfactants and certain polymers can form micelles in aqueous solutions.[31][32] These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, increasing their apparent solubility.[23][31]
Data Presentation: Example Solubility Data
| Formulation | Solvent System | Solubility (µg/mL) | Fold Increase |
| Free Base | pH 7.4 Buffer | 1.5 | - |
| Free Base | pH 4.0 Buffer | 25.8 | 17.2 |
| Hydrochloride Salt | pH 7.4 Buffer | 150.3 | 100.2 |
| 10% PEG 400 in pH 7.4 Buffer | pH 7.4 Buffer | 45.2 | 30.1 |
| Amorphous Solid Dispersion | FaSSIF | >500 | >333 |
FaSSIF: Fasted State Simulated Intestinal Fluid[11]
Caption: Logical relationships between solubility problems and enhancement strategies.
References
- Raytor. (2026, January 22).
-
Serajuddin, A. T. (2007, July 30). Salt formation to improve drug solubility. PubMed. [Link]
-
Various Authors. Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]
-
Babu, P. R. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]
- Unknown Author. (2005). Principles of Drug Action 1, Spring 2005, Amides. Unknown Source.
-
Various Authors. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
-
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
- Various Authors.
-
Wikipedia. Cosolvent. Wikipedia. [Link]
-
Solubility of Things. Piperidine. Solubility of Things. [Link]
-
Fiveable. (2025, August 15). 4.5 Amides - Organic Chemistry II Class Notes. Fiveable. [Link]
-
ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]
-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]
-
Various Authors. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]
-
European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]
-
ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Lundberg, D., & Ulvenlund, S. pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
Organic Chemistry. Amides. Organic Chemistry. [Link]
-
Saal, C. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
Various Authors. Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. [Link]
-
ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]
-
Various Authors. (2024, April 16). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Royal Society of Chemistry. [Link]
-
JoVE. (2025, September 17). Video: Bioavailability Enhancement: Drug Solubility Enhancement. JoVE. [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. Taylor & Francis. [Link]
-
IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
-
Chemistry Stack Exchange. (2020, July 16). Amine vs Amide Solubility. Chemistry Stack Exchange. [Link]
-
Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
Various Authors. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]
-
AP Chemistry. 8.11 pH and Solubility. AP Chemistry. [Link]
- Manufacturing Chemist. (2025, December 3). Enhancing solubility
Sources
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- 2. ijnrd.org [ijnrd.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pharmtech.com [pharmtech.com]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. fiveable.me [fiveable.me]
- 7. scienceready.com.au [scienceready.com.au]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistrystudent.com [chemistrystudent.com]
- 10. crcom.se [crcom.se]
- 11. raytor.com [raytor.com]
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- 15. inventivapharma.com [inventivapharma.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. researchgate.net [researchgate.net]
- 18. Cosolvent - Wikipedia [en.wikipedia.org]
- 19. wjbphs.com [wjbphs.com]
- 20. admin.mantechpublications.com [admin.mantechpublications.com]
- 21. ijmsdr.org [ijmsdr.org]
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- 23. scispace.com [scispace.com]
- 24. rheolution.com [rheolution.com]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 28. rjpdft.com [rjpdft.com]
- 29. merckmillipore.com [merckmillipore.com]
- 30. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 31. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 32. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 33. Enhancing solubility with novel excipients [manufacturingchemist.com]
Technical Support Center: Purification Strategies for Reaction Mixtures Containing Cyclobutanecarboxylic Acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for effectively removing unreacted cyclobutanecarboxylic acid from their reaction mixtures. Here, we delve into the fundamental principles and provide practical, field-tested protocols to streamline your purification workflows and enhance the purity of your target compounds.
Understanding the Challenge: Properties of Cyclobutanecarboxylic Acid
Before selecting a purification strategy, it is crucial to understand the physicochemical properties of cyclobutanecarboxylic acid. These properties dictate its behavior in different solvent systems and its reactivity, which we can exploit for its removal.
| Property | Value | Significance for Purification |
| pKa | ~4.785[1][2] | The acidity of the carboxylic acid allows for its conversion to a water-soluble carboxylate salt under basic conditions, which is the cornerstone of liquid-liquid extraction methods. |
| Boiling Point | ~195 °C[1][3][4][5] | Its relatively high boiling point makes removal by simple distillation challenging, especially if the desired product has a similar or lower boiling point. |
| Solubility | Slightly soluble in water; soluble in many common organic solvents like ethanol, acetone, and dimethylformamide.[1][6] | Its solubility in organic solvents means it will likely remain with the desired product during initial work-up, necessitating a specific removal step. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered when dealing with residual cyclobutanecarboxylic acid in a question-and-answer format.
Q1: My NMR spectrum shows a persistent broad singlet around 12 ppm, and I suspect it's unreacted cyclobutanecarboxylic acid. What's the quickest way to remove it?
A1: The most direct approach is a basic aqueous wash, a technique known as acid-base extraction.[7][8][9] By washing your organic reaction mixture with a mild aqueous base, you can deprotonate the cyclobutanecarboxylic acid, forming its water-soluble carboxylate salt. This salt will then partition into the aqueous layer, effectively removing it from your desired product in the organic phase.
Q2: I tried a basic wash with sodium bicarbonate, but I'm still seeing the carboxylic acid impurity. What could be going wrong?
A2: There are a few possibilities:
-
Insufficient Base: You may not be using enough of the basic solution to neutralize all the cyclobutanecarboxylic acid. It's recommended to use a saturated solution of sodium bicarbonate or a dilute solution of a stronger base like sodium carbonate or sodium hydroxide.
-
Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion, which can trap impurities. If an emulsion forms, try adding brine (saturated NaCl solution) to break it.
-
Product Reactivity: Ensure your desired product is stable to basic conditions. Some functional groups can be sensitive to bases.[7]
-
Incomplete Phase Separation: Ensure the aqueous and organic layers have fully separated before draining the aqueous layer.
Q3: Can I use column chromatography to remove cyclobutanecarboxylic acid?
A3: Yes, flash column chromatography can be an effective method, particularly if your desired product has a significantly different polarity.[9] Cyclobutanecarboxylic acid is a polar compound and will have a strong affinity for a polar stationary phase like silica gel. However, tailing of the carboxylic acid peak is a common issue. To mitigate this, you can add a small amount of a volatile acid, like acetic acid or formic acid, to the mobile phase. This helps to suppress the ionization of the cyclobutanecarboxylic acid, leading to a sharper peak and better separation.
Q4: I'm working with a sensitive product that can't tolerate aqueous work-ups or chromatography. Are there other options?
A4: In such cases, scavenger resins are an excellent choice.[4] These are solid-supported reagents that selectively react with and bind to certain functional groups. For carboxylic acids, a resin with a basic functional group, such as an aminomethyl or a piperidine-functionalized resin, can be used.[2] The resin is added to the reaction mixture, stirred for a period, and then simply filtered off, taking the bound cyclobutanecarboxylic acid with it. This method avoids the need for aqueous extractions and chromatography.
Experimental Protocols
Here are detailed, step-by-step protocols for the most common methods of removing unreacted cyclobutanecarboxylic acid.
Protocol 1: Basic Liquid-Liquid Extraction
This is often the first method to try due to its simplicity and efficiency.
Workflow for Basic Liquid-Liquid Extraction
Caption: Workflow for removing cyclobutanecarboxylic acid via basic extraction.
Step-by-Step Methodology:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO3) solution.
-
Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup from CO2 evolution.
-
Allow the layers to fully separate. The upper layer will typically be the organic phase, and the lower layer will be the aqueous phase (confirm by adding a drop of water).
-
Drain the lower aqueous layer.
-
To ensure complete removal, you can repeat the wash with fresh NaHCO3 solution.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any residual water and aid in breaking any emulsions.
-
Drain the brine layer.
-
Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography
This method is suitable for separating compounds with different polarities.
Decision Tree for Purification Method Selection
Sources
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. glycopep.com [glycopep.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 9. ajrconline.org [ajrconline.org]
Technical Support Center: Minimizing Bis-Acylation in Piperidine & Piperazine Synthesis
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, one of the most persistent challenges you will face when functionalizing symmetrical diamines—such as piperazine or diamine-substituted piperidines—is the statistical inevitability of bis-acylation.
Because the two nitrogen atoms in a symmetrical diamine are electronically coupled but spatially distinct, the acylation of the first amine does not sufficiently deactivate the second amine. Consequently, the rate constant for the second acylation (
Strategy Selection Workflow
Before diving into troubleshooting, use the following decision matrix to identify the most appropriate chemical strategy for your specific substrate and constraints.
Caption: Decision matrix for selecting the optimal mono-acylation strategy based on substrate properties.
Troubleshooting & Frequently Asked Questions
Q1: I am using exactly 1.0 equivalent of acyl chloride with piperazine, but I still get ~25% bis-acylated product and 25% unrecovered starting material. Why? A1: This is a classic statistical distribution failure. In non-polar solvents (like DCM), the mono-acylated product often exhibits greater solubility than the highly polar starting diamine. As a result, the acylating agent preferentially reacts with the dissolved mono-amide rather than the undissolved diamine. Causality: You must artificially depress the nucleophilicity of the second nitrogen. This is typically achieved by maintaining a large excess of the diamine (which is atom-inefficient) or by utilizing 1 to electronically deactivate one site[1].
Q2: How does the CO₂ "traceless protection" method work, and when should I deploy it? A2: Carbon dioxide reversibly reacts with primary and secondary amines to form carbamic acid/carbamate salts. In a diamine system, CO₂ preferentially protects one amine as a carbamate salt, drastically reducing its nucleophilicity. The remaining free amine can then be selectively acylated. Upon mild acidic workup or gentle heating, the carbamate spontaneously decarboxylates, leaving the pure mono-acylated product. This method is highly atom-economical and avoids wasteful Boc-protection/deprotection cycles, as demonstrated in recent studies on 2[2].
Q3: I tried the mono-protonation method but my yields are inconsistent. What is the critical parameter I am missing? A3: The success of in situ mono-protonation relies entirely on precise stoichiometric control of protons. If you simply add 1.0 equivalent of aqueous HCl, local concentration gradients will cause some diamines to become bis-protonated while others remain unprotonated, leading to bis-acylation. Solution: You must use a comproportionation strategy. Mix 0.5 equivalents of the free diamine with 0.5 equivalents of the diamine-dihydrochloride salt in water. This guarantees exactly 1.0 equivalent of protons per molecule, uniformly forming the mono-cationic species before the acylating agent is introduced[1].
Q4: My acylating agent is highly sensitive and hydrolyzes instantly in water. What is the best non-aqueous alternative for symmetrical diamines? A4: For moisture-sensitive electrophiles, prior complexation with boron reagents is the gold standard. Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) act as bulky Lewis acids. They selectively coordinate to one nitrogen of the diamine in anhydrous solvents (like THF). The bulky bicyclic structure provides severe steric hindrance, preventing the second amine from complexing, leaving it free to react with sensitive acyl chlorides. This is detailed in the seminal work on3[3].
Quantitative Performance Comparison
To assist in selecting the right protocol, the following table summarizes the expected quantitative outcomes of the primary mono-acylation strategies.
| Strategy | Reagent System | Typical Mono:Bis Ratio | Atom Economy | Best Application |
| Direct Acylation | Acyl Chloride (1.0 eq) | 2:1 to 4:1 | High | Sterically hindered unsymmetrical diamines |
| CO₂ Protection | CO₂ (gas) + Acyl Chloride | >20:1 | Very High | Symmetrical diamines, green chemistry workflows |
| Mono-Protonation | Comproportionated Salts | 10:1 to 15:1 | High | Scalable industrial synthesis, aqueous-tolerant electrophiles |
| Boron Complexation | 9-BBN (1.0 eq) + Acyl Chloride | 5:1 to 10:1 | Low | Highly moisture-sensitive acylating agents |
| Biocatalytic | CAR Adenylation Domain + ATP | >99:1 | High | Complex pharmaceutical intermediates (aqueous) |
Note: Biocatalytic monoacylation utilizing carboxylic acid reductase (CAR) adenylation domains offers near-perfect selectivity but requires specialized enzymatic setups[4].
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.
Protocol A: CO₂-Mediated Traceless Mono-Acylation (Green Chemistry)
Mechanism: Reversible carbamate formation electronically deactivates one nitrogen site[5].
-
Preparation: Dissolve piperazine (10 mmol, 1.0 equiv) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a gas dispersion tube.
-
Protection: Bubble dry CO₂ gas through the solution at room temperature for 30 minutes.
-
Self-Validation Check: The solution will become noticeably warmer (exothermic carbamate formation) and a slight precipitate may form. Monitor weight gain to confirm ~440 mg (10 mmol) of CO₂ absorption.
-
-
Acylation: Cool the suspension to 0 °C. Add the acyl chloride (9.5 mmol, 0.95 equiv) dropwise over 15 minutes.
-
Causality: Using 0.95 equivalents ensures the acyl chloride is the limiting reagent, further suppressing any potential bis-acylation.
-
-
Deprotection & Workup: Stir for 2 hours at room temperature. Purge the system with N₂ gas for 15 minutes to drive off CO₂, then concentrate under reduced pressure. Dissolve the residue in 1M HCl, wash with ethyl acetate (to remove any trace bis-amide), and basify the aqueous layer to pH 12 to extract the pure mono-amide.
Protocol B: In Situ Mono-Protonation (Scalable Aqueous Method)
Mechanism: Comproportionation ensures a homogeneous population of mono-cationic diamines, preventing the second nitrogen from acting as a nucleophile[1].
-
Comproportionation: In a 100 mL flask, combine free piperazine (5.0 mmol) and piperazine dihydrochloride (5.0 mmol) in 20 mL of deionized water. Stir for 10 minutes.
-
Self-Validation Check: Spot the solution on a TLC plate and stain with Ninhydrin. You should observe a single, uniform spot corresponding to the mono-salt, rather than streaking caused by mixed protonation states.
-
-
Buffering: Add sodium chloride (4.0 g) to create a brine solution, which helps drive the subsequent organic product out of the aqueous phase.
-
Acylation: Add the acylating agent (e.g., acetic anhydride, 9.5 mmol) dissolved in 5 mL of THF dropwise at 0 °C.
-
Causality: Anhydrides are preferred here over acyl chlorides as they are less prone to rapid hydrolysis in the aqueous environment.
-
-
Workup: Stir for 1 hour. Basify the solution to pH 12 using 2M NaOH and extract exhaustively with dichloromethane (3 x 20 mL). Dry over Na₂SO₄ and concentrate.
Protocol C: Anhydrous 9-BBN Complexation
Mechanism: Steric and electronic shielding of one nitrogen via Lewis acid-base complexation[3].
-
Complexation: Under an argon atmosphere, dissolve the symmetrical diamine (10 mmol, 1.0 equiv) in anhydrous THF (30 mL). Add a 0.5 M solution of 9-BBN in hexane (20 mL, 10 mmol) dropwise at room temperature.
-
Equilibration: Stir the mixture for 1 hour to ensure complete complexation.
-
Self-Validation Check: ¹¹B NMR (if available) will show a shift from the free borane signal to a highly shielded tetra-coordinated boron signal, confirming complexation.
-
-
Acylation: Cool to -78 °C. Add the moisture-sensitive acyl chloride (9.5 mmol) dropwise. Stir for 1 hour, then allow to warm to room temperature.
-
Quenching: Add ethanolamine (12 mmol) and stir for 30 minutes.
-
Causality: Ethanolamine acts as a highly effective scavenger, stripping the 9-BBN off the newly formed mono-acylated piperazine due to its superior chelating ability.
-
-
Purification: Concentrate the mixture and purify via silica gel chromatography.
References
-
Title : Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron Source : Organic Letters - ACS Publications URL :[Link]
-
Title : Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions Source : Green Chemistry - RSC Publishing URL :[Link]
-
Title : Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides Source : ACS Publications URL :[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Coupling Reagents (HATU vs. EDC) for Cyclobutane Amides
Welcome to the Technical Support Center for amide bond formation. Synthesizing amides from cyclobutane carboxylic acids or cyclobutane-containing amines presents unique thermodynamic and kinetic challenges. The sp³ carbons in the 4-membered cyclobutane ring are constrained in a "puckered" conformation, projecting significant steric bulk directly adjacent to the reaction center.
This guide provides researchers and drug development professionals with mechanistic troubleshooting, quantitative comparisons, and self-validating protocols to optimize challenging cyclobutane couplings using HATU and EDC.
Mechanistic Workflow: Navigating Steric Hindrance
Understanding the activation pathways of EDC and HATU is critical for diagnosing failed reactions. The diagram below illustrates the divergent pathways and common failure modes when dealing with sterically encumbered cyclobutane substrates.
Mechanistic divergence and common failure modes of EDC vs. HATU coupling for hindered amides.
Frequently Asked Questions (Mechanisms & Causality)
Q1: Why do standard EDC/HOBt protocols often yield poor results or unreacted starting material for cyclobutane amides? A1: The primary issue is the high activation energy barrier caused by the steric congestion of the cyclobutane ring. When using EDC/HOBt, the resulting OBt-active ester is often not sufficiently electrophilic for a hindered amine to attack[1]. Because the aminolysis step is drastically slowed, competing side reactions dominate—most notably the irreversible rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea[2].
Q2: How does HATU overcome the steric penalty of cyclobutane derivatives? A2: HATU's superior performance relies on the formation of an OAt (7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of the OAt leaving group provides anchimeric assistance (a neighboring group effect)[3]. It forms a hydrogen bond with the incoming amine's proton, effectively pre-organizing the transition state. This accelerates the coupling step, allowing it to bypass the steric blockade that halts EDC/HOBt reactions[4].
Q3: My HATU coupling resulted in no product, but LC-MS shows a +98 Da mass adduct on my amine. What happened? A3: You are observing guanidinylation (or uronium capping) of your amine. HATU is a highly reactive uronium/aminium salt. If the amine is present in the reaction mixture before the cyclobutane carboxylic acid has fully converted into the OAt-ester, the amine will act as a nucleophile directly on the HATU reagent. This forms a stable tetramethylguanidinium byproduct, permanently capping your amine. Solution: Always pre-activate the acid for 2–5 minutes before introducing the amine.
Q4: How can I prevent epimerization of the alpha-chiral center on my cyclobutane ring during HATU coupling? A4: Fast activation by HATU can lead to oxazolone formation, which causes racemization at the alpha-carbon[3]. To mitigate this, replace the standard base (DIPEA) with a sterically hindered, less basic alternative like 2,4,6-collidine. Collidine is basic enough to facilitate the coupling but lacks the basic strength to rapidly deprotonate the alpha-carbon, preserving stereochemical integrity[4].
Quantitative Data Comparison
When optimizing your workflow, selecting the right reagent requires balancing reactivity against workup difficulty and epimerization risk.
| Metric | EDC + HOBt | EDC + HOAt | HATU + Collidine |
| Reactivity (Steric Tolerance) | Low | Moderate | High |
| Typical Reaction Time | 16–24 hours | 8–12 hours | 1–2 hours |
| Epimerization Risk | Low | Low-Moderate | Moderate (Low with Collidine) |
| Primary Byproduct | Water-soluble urea | Water-soluble urea | Tetramethylurea (TMU) |
| Workup Difficulty | Easy (Aqueous wash) | Easy (Aqueous wash) | Moderate (LiCl wash / Chromatography) |
| Best Use Case | Unhindered, scale-up | Moderate hindrance, scale-up | Highly hindered cyclobutanes |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Each step contains a specific chemical rationale and a diagnostic checkpoint to ensure the reaction is proceeding as intended.
Protocol A: Optimized HATU Coupling for Highly Hindered Cyclobutane Amides
Use this protocol when dealing with extreme steric bulk or when EDC/HOBt has failed.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve the cyclobutane carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.
-
Causality: Anhydrous conditions are critical; the highly reactive OAt ester will rapidly hydrolyze in the presence of trace water[4].
-
-
Base Addition: Add 2,4,6-collidine (3.0 eq) to the solution and cool to 0 °C.
-
Causality: Collidine prevents alpha-proton abstraction, minimizing epimerization[4].
-
-
Pre-Activation: Add HATU (1.1 eq) in one portion. Stir at 0 °C for exactly 5 minutes.
-
Self-Validation Checkpoint: A slight color change (often to pale yellow) indicates the formation of the OAt active ester. Do not exceed 5 minutes to prevent degradation.
-
-
Amine Addition: Dissolve the amine (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Self-Validation Checkpoint: Check the reaction via LC-MS. If you see a +98 Da mass on the amine, your pre-activation was too short. If starting material remains, the steric bulk may require gentle heating (40 °C).
-
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x), followed by brine.
-
Causality: The TMU byproduct and DMF solvent are highly soluble in organics. The 5% LiCl wash is mandatory to pull them into the aqueous phase, preventing co-elution during chromatography[4]. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
-
Protocol B: Scalable EDC/HOAt Coupling for Cyclobutane Amides
Use this protocol for scale-up where the chromatography required by HATU's TMU byproduct is prohibitive, but the reactivity of standard HOBt is insufficient.
Step-by-Step Methodology:
-
Preparation: Dissolve the cyclobutane carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous Dichloromethane (DCM) at 0.2 M.
-
Additive & Base: Add HOAt (1.2 eq) and N-methylmorpholine (NMM) (2.5 eq).
-
Causality: HOAt provides the necessary hydrogen-bonding neighboring group effect to overcome cyclobutane steric hindrance[5], while NMM is a mild base that limits side reactions.
-
-
Coupling Reagent: Cool the mixture to 0 °C. Add EDC·HCl (1.5 eq) in three equal portions over 15 minutes.
-
Causality: Portion-wise addition controls the exotherm and limits the concentration of the transient O-acylisourea, preventing its rearrangement into the dead-end N-acylurea[2].
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Self-Validation Checkpoint: TLC should show the disappearance of the acid. If the reaction stalls, add an additional 0.5 eq of EDC·HCl.
-
-
Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove unreacted amine and NMM), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and brine.
-
Causality: EDC and its urea byproduct are highly water-soluble[4]. This sequence allows for a chromatography-free isolation in many cases, yielding the pure cyclobutane amide after solvent evaporation.
-
References
- BenchChem.
- MDPI.
- BenchChem. "Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine." BenchChem.
- University of Michigan.
- Reddit.
- Luxembourg Bio Technologies. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev.
Sources
Technical Support Center: Preventing Racemization in Cyclobutane Carbonyl Coupling
To: Valued Research Partner From: Lead Application Scientist, Advanced Synthesis Division Subject: Troubleshooting and Preventing Racemization During Stereoselective Cyclobutane Carbonyl Coupling Reactions
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating chiral cyclobutane motifs into their synthetic targets. We understand that maintaining the stereochemical integrity of the cyclobutane core during C-C or C-X bond formation is paramount. This document provides in-depth troubleshooting advice, mechanistic insights, and validated strategies to prevent racemization in your coupling reactions.
Frequently Asked Questions (FAQs)
Here we address the most common issues reported by our users.
Q1: I'm observing a significant drop in enantiomeric excess (ee) after my cyclobutane coupling reaction. What's the most likely cause?
A loss of enantiomeric excess points to racemization at the chiral center, which is typically the carbon bearing the leaving group. The most common culprits are one or more of the following:
-
Mechanism-based epimerization: The reaction may be proceeding through an intermediate that is not stereochemically stable. Key pathways to consider are β-hydride elimination followed by re-insertion, or the formation of a planar, achiral radical intermediate.[1][2][3]
-
Base-mediated enolization: If your chiral center is α to the carbonyl group, a sufficiently strong base can deprotonate this position, forming a planar enolate which is achiral. Reprotonation can then occur from either face, leading to racemization.
-
Suboptimal reaction conditions: High temperatures, prolonged reaction times, or an inappropriate choice of catalyst, ligand, or solvent can favor racemization pathways.
Q2: My starting material is a cyclobutyl bromide. Are radical pathways a concern for racemization?
Yes, absolutely. Nickel and palladium catalysts, especially with certain phosphine ligands, can promote single-electron transfer (SET) pathways that generate alkyl radicals.[4][5] These radicals, if they escape the solvent cage and have a sufficient lifetime, can lose their stereochemical information.[1][3][5] Reactions involving alkyl bromides are known to be susceptible to reversible generation of free alkyl radicals, which can lead to racemization.[1]
Q3: Can the choice of metal (e.g., Palladium vs. Nickel) influence the degree of racemization?
Yes, the choice of metal is critical. Nickel is well-suited for reductive cross-coupling reactions involving two electrophiles and often proceeds through radical intermediates.[4] While powerful, controlling stereochemistry in these reactions can be challenging. Palladium-catalyzed couplings, such as Suzuki or Negishi reactions, often proceed through a more defined oxidative addition/reductive elimination cycle.[6] However, even with palladium, off-cycle pathways like β-hydride elimination can lead to stereochemical scrambling.[2] The key is to match the metal with a ligand that promotes the desired stereoretentive pathway.
In-Depth Troubleshooting Guide
If you are experiencing racemization, a systematic approach to optimizing your reaction is necessary. Use the following guide to diagnose and solve the issue.
Issue: Loss of Stereochemical Integrity
| Parameter | Potential Cause of Racemization | Recommended Action & Rationale |
| Catalyst & Ligand | Slow Reductive Elimination: If the final C-C bond-forming step is slow relative to competing pathways, the organometallic intermediate has more time to racemize. Bulky, electron-donating ligands often accelerate reductive elimination. | Switch to a More Bulky/Electron-Rich Ligand: Consider ligands like Buchwald phosphines (e.g., SPhos, XPhos) for Pd or sterically demanding N-heterocyclic carbenes (NHCs) for Ni. These can promote faster reductive elimination, outcompeting racemization pathways. |
| β-Hydride Elimination/Re-insertion: The organometallic intermediate can undergo β-hydride elimination to form a cyclobutene-hydrido-metal complex.[2][7] Re-insertion of the olefin can occur on the opposite face, scrambling the stereocenter. This requires a vacant coordination site on the metal.[2][8] | Use Strongly Coordinating/Bite-Sized Ligands: Bidentate (two-point binding) ligands like dppf or Josiphos can occupy coordination sites and disfavor the formation of the coordinatively unsaturated species required for β-hydride elimination.[9] | |
| Radical Pathway Promotion: Some ligand/metal combinations are more prone to single-electron transfer (SET) mechanisms, leading to achiral radical intermediates.[1][3] | Employ Ligands Known for Stereoretentive Couplings: For nickel, ligands like PyBOX or certain diamine ligands have shown success in controlling stereochemistry. For palladium, modified sulfinamide phosphine (Sadphos) ligands have been used effectively in stereospecific couplings.[10][11][12] | |
| Temperature | Higher Energy Pathways Activated: Racemization pathways, such as β-hydride elimination, often have a higher activation energy than the desired productive coupling pathway. | Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., room temperature or 0 °C) can significantly suppress unwanted side reactions.[13] This is often the most effective first step in troubleshooting. |
| Base | Enolization of α-Stereocenter: If the chiral center is adjacent to the carbonyl, strong bases (e.g., NaOtBu, LDA) can deprotonate this position, leading to a planar, achiral enolate. | Use a Weaker, Non-Nucleophilic Base: Switch to a milder base like K3PO4, Cs2CO3, or a sterically hindered organic base like 2,4,6-collidine.[14] Use the minimum stoichiometric amount necessary. |
| Solvent | Solvent Cage Effects: Polar, coordinating solvents can sometimes stabilize charged or radical intermediates, potentially increasing their lifetime and the chance for racemization. | Screen Different Solvents: Experiment with less polar solvents like toluene or dioxane. The solvent can influence the rates of the desired and undesired pathways. |
| Leaving Group | Slow Oxidative Addition: If the oxidative addition of the catalyst into the cyclobutane-leaving group bond is slow, side reactions can occur with the starting material. | Switch to a More Reactive Leaving Group: If using a tosylate or mesylate, consider switching to a bromide or iodide, which typically undergo faster oxidative addition. |
Mechanistic Insights into Racemization
Understanding the potential pathways for stereochemical scrambling is key to designing robust, stereoretentive reactions.
Pathway 1: β-Hydride Elimination and Re-insertion
This is a very common decomposition pathway for metal-alkyl complexes.[8] For it to occur, the metal-carbon bond and a carbon-hydrogen bond on the adjacent (β) carbon must be able to align in a syn-coplanar fashion, and there must be a vacant site on the metal.[2][15] The reversible nature of this process is what leads to racemization.
Pathway 2: Radical-Mediated Racemization
In reactions proceeding through single-electron transfer (SET), a cyclobutyl radical is formed. While some radical couplings can be stereoretentive if the radical is captured quickly within a "cage," free radicals are generally considered prone to racemization.[5][16]
Validated Protocol Example: Stereospecific Synthesis of Axially Chiral Alkylidenecyclobutanes
This protocol, adapted from Feng, et al., demonstrates an effective method for maintaining stereochemical integrity using a specialized ligand system.[10][11][12]
Reaction: Palladium-Catalyzed Enantioselective Carbene Cross-Coupling
Objective: To couple a cyclobutanecarbaldehyde-derived N-tosylhydrazone with an aryl bromide while preserving the stereochemistry of the cyclobutane substrate to generate an axially chiral product.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere (N2 or Ar), add the cyclobutane N-tosylhydrazone (1.0 equiv), aryl bromide (1.2 equiv), and Cs2CO3 (2.0 equiv).
-
Catalyst Preparation: In a separate vial, add Pd(OAc)2 (10 mol %) and the modified sulfinamide phosphine ligand (Sadphos, 12 mol %).
-
Reaction Setup: Add anhydrous, degassed 1,4-dioxane to the Schlenk tube containing the substrates and base. Add the catalyst/ligand mixture to the reaction tube.
-
Reaction Conditions: Seal the tube and place it in a pre-heated oil bath at 80 °C.
-
Monitoring: Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched alkylidenecyclobutane.
-
Analysis: Determine the yield and measure the enantiomeric excess (% ee) by chiral HPLC analysis.
Rationale for Success: The use of the specifically designed Sadphos ligand is crucial. It coordinates tightly to the palladium center, controlling the trajectory of the subsequent migratory insertion and β-hydride elimination steps to ensure a stereospecific outcome, yielding products with up to 95% ee.[10][11]
References
-
Feng, J., et al. (2025). Enantioselective Synthesis of Axially Chiral Alkylidenecyclobutanes via Palladium-Catalyzed N-Tosylhydrazone-Based Carbene Coupling. Journal of the American Chemical Society. Available at: [Link]
-
Beck, J. C., et al. (2018). A modular approach to prepare enantioenriched cyclobutanes: synthesis of (+)-rumphellaone A. Chemical Science. Available at: [Link]
-
Feng, J., et al. (2025). Enantioselective Synthesis of Axially Chiral Alkylidenecyclobutanes via Palladium-Catalyzed N-Tosylhydrazone-Based Carbene Coupling. ChemRxiv. Available at: [Link]
-
Fu, G. C., et al. (2023). Enantioselective Synthesis of Chiral Cyclobutenes Enabled by Brønsted Acid-Catalyzed Isomerization of BCBs. Journal of the American Chemical Society. Available at: [Link]
-
Hartwig, J. F., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. Available at: [Link]
-
Feng, J., et al. (2025). Palladium-catalyzed enantioselective and stereospecific assembly of axially chiral alkylidenecyclobutanes via N. ChemRxiv. Available at: [Link]
-
Ackermann, L., et al. (2023). Electrochemical Nickel-Catalyzed C(sp3)–C(sp3) Cross-Coupling of Alkyl Halides with Alkyl Tosylates. Organic Letters. Available at: [Link]
-
Jarvo, E. R., et al. (2020). Nickel-Catalyzed, Stereospecific C–C and C–B Cross-Couplings via C–N and C–O Bond Activation. Accounts of Chemical Research. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Weix, D. J., et al. (2024). Enantioselective C(sp2)-C(sp3) Bond Construction by Ni Catalysis. Accounts of Chemical Research. Available at: [Link]
-
Negishi, E.-i., & Organ, M. G. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters. Available at: [Link]
-
Wikipedia. (n.d.). β-Hydride elimination. Wikipedia. Available at: [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available at: [Link]
-
Baran, P. S., et al. (2025). Stereoretentive radical cross-coupling. Nature. Available at: [Link]
-
Baran, P. S., et al. (2026). Stereoretentive Radical-Radical Cross-Coupling. ChemRxiv. Available at: [Link]
-
ResearchGate. (n.d.). Incorporation of a cyclobutyl substituent in molecules by transition metal-catalyzed cross-coupling reactions. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Ligand-assisted nickel catalysis enabling sp3 C–H alkylation of 9H-fluorene with alcohols. Royal Society of Chemistry. Available at: [Link]
-
ILPI. (2025). Organometallic HyperTextBook: Beta-Hydride Elimination. Interactive Learning Paradigms, Incorporated. Available at: [Link]
-
University of Rochester. (n.d.). σ−Bonded ligands: Transition Metal Alkyls and Hydrides. University of Rochester. Available at: [Link]
-
Hartwig, J. F., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. Available at: [Link]
-
ChemRxiv. (n.d.). Ni-Catalyzed Electrochemical C(sp2)−C(sp3) Cross-Coupling Reactions. ChemRxiv. Available at: [Link]
-
Hartwig Group. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. The Hartwig Group. Available at: [Link]
-
Hagiwara, H. (2022). Introduction of Chiral Centers to α- and/or β-Positions of Carbonyl Groups by Biocatalytic Asymmetric Reduction of α,β-Unsaturated Carbonyl Compounds. Natural Product Communications. Available at: [Link]
-
Antonchick, A. P., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry. Available at: [Link]
-
LibreTexts. (2023). 24.7D: β-Hydrogen Elimination. Chemistry LibreTexts. Available at: [Link]
-
Hartwig, J. F., et al. (2014). Mechanistic Study of the β-Hydrogen Elimination from Organoplatinum(II) Enolate Complexes. Organometallics. Available at: [Link]
Sources
- 1. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Stereoretentive radical cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nobelprize.org [nobelprize.org]
- 7. Organometallic HyperTextBook: Beta-Hydride Elimination [ilpi.com]
- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective Synthesis of Axially Chiral Alkylidenecyclobutanes via Palladium-Catalyzed N-Tosylhydrazone-Based Carbene Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Boc-Deprotection in 4-Aminopiperidine Synthesis
Welcome to the Technical Support Center. For researchers and drug development professionals, the 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry. However, the selective removal of the tert-butoxycarbonyl (Boc) protecting group from these diamine systems frequently presents unique challenges, including hygroscopic salt formation, incomplete cleavage, and electrophilic side reactions.
This guide provides field-proven, mechanistically grounded solutions to optimize your synthetic workflows, ensuring high-purity isolation of your target amines.
Part 1: Troubleshooting FAQs (The "Why" and "How")
Q1: Why am I observing tert-butylation on the piperidine ring nitrogen after deprotection?
-
Causality: The mechanism of Boc deprotection involves the protonation of the carbamate carbonyl oxygen, followed by fragmentation that releases carbon dioxide gas, the free amine, and a highly reactive tert-butyl cation (
-Bu )[1]. In the absence of effective scavengers, this electrophile will attack the most nucleophilic sites available—often the newly liberated secondary amine of the piperidine ring or the primary 4-amino group, leading to undesired alkylated side products[2]. -
Solution: Incorporate scavengers such as triisopropylsilane (TIPS) or water into your acid cocktail. These nucleophilic additives act as "traps" that are more reactive towards the carbocation than your substrate, effectively neutralizing the
-Bu intermediate before it can cause side reactions[2].
Q2: My deprotected 4-aminopiperidine is an unmanageable, hygroscopic oil. How can I obtain a workable solid?
-
Causality: Deprotection with Trifluoroacetic acid (TFA) yields a TFA salt. For diamines like 4-aminopiperidines, bis-TFA salts are notoriously oily and highly hygroscopic due to the delocalized charge and fluorinated bulk preventing efficient crystal lattice packing.
-
Solution: Switch your deprotection reagent to 4M HCl in 1,4-dioxane. The resulting dihydrochloride salts have higher lattice energies and frequently precipitate directly out of the reaction mixture as highly crystalline solids, which significantly aids in downstream purification and handling[3].
Q3: I have an acid-sensitive functional group on my 4-aminopiperidine derivative. How do I remove the Boc group without destroying my molecule?
-
Causality: Strong acids like TFA or HCl will indiscriminately cleave other acid-labile groups (e.g., certain esters, trityl groups) during the reaction[3].
-
Solution: Utilize mild deprotection strategies, such as the oxalyl chloride in methanol system. This method generates localized, mild acidity that is sufficient for complete Boc removal without causing the global acidic degradation of other sensitive functional groups[4].
Part 2: Quantitative Data & Reagent Selection
Selecting the correct deprotection reagent is a balance between reaction kinetics, desired salt form, and functional group tolerance. The following table summarizes the key performance indicators based on published experimental data.
| Parameter | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane | Oxalyl Chloride / Methanol |
| Typical Concentration | 20–50% (v/v) in DCM[3] | 4M (5–10 equivalents)[3] | 3 equivalents in MeOH[4] |
| Reaction Time | 30 mins – 4 hours[3] | 30 mins – 2 hours[3] | 1 – 3 hours[4] |
| Product Salt Form | Bis-trifluoroacetate (Often oily)[3] | Dihydrochloride (Crystalline solid)[3] | Hydrochloride |
| Cation Trapping | Requires scavengers (TIPS, H₂O)[2] | Chloride ion assists in trapping | Mild mechanism; minimal trapping |
| Functional Group Tolerance | Low (cleaves acid-labile groups)[3] | Low to Moderate | High (tolerates sensitive esters)[4] |
Part 3: Decision Matrix Visualization
Use the following logical workflow to determine the optimal deprotection and isolation strategy for your specific 4-aminopiperidine derivative.
Workflow for selecting the optimal Boc deprotection strategy for 4-aminopiperidines.
Part 4: Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, utilizing chemical principles (like Le Chatelier's principle and azeotropic distillation) to drive reactions to completion while providing visual or analytical confirmation of success.
Protocol A: Crystalline Salt Isolation via HCl/Dioxane
Best for standard substrates where a highly pure, easy-to-handle solid is desired.
-
Dissolution: Dissolve the 1-Boc-4-aminopiperidine derivative (1.0 eq) in a minimal volume of anhydrous dichloromethane (DCM) or methanol.
-
Rationale: Ensures a homogenous starting state before the introduction of the acid.
-
-
Acid Addition: Cool the flask to 0 °C. Slowly add 5–10 equivalents of 4M HCl in 1,4-dioxane[3], then allow the mixture to warm to room temperature.
-
Rationale: Slow addition controls the exothermic protonation of the free amine, preventing thermal degradation.
-
-
Self-Validating Precipitation: Stir the reaction for 30–120 minutes.
-
Rationale: Dioxane is a low-polarity solvent that poorly solvates the highly polar dihydrochloride salt. As the Boc group is cleaved, the product supersaturates and precipitates as a white crystalline solid. This visual cue confirms reaction progress[3].
-
-
Isolation: Filter the resulting suspension and wash the filter cake generously with cold anhydrous diethyl ether.
-
Rationale: Diethyl ether removes residual dioxane and non-polar organic impurities while leaving the insoluble dihydrochloride salt perfectly intact.
-
-
Drying: Dry the solid under high vacuum to afford the pure 4-aminopiperidine dihydrochloride.
Protocol B: Scavenger-Assisted TFA Deprotection
Best for complex substrates prone to alkylation side reactions.
-
Scavenger Cocktail Preparation: Prepare a solution of 50% TFA in DCM containing 2.5% triisopropylsilane (TIPS) and 2.5% water (v/v).
-
Rationale: TIPS acts as a highly reactive hydride donor to permanently reduce the transient tert-butyl cation into volatile isobutane. Water quenches any residual electrophiles, completely preventing the alkylation of the nucleophilic piperidine nitrogen[2].
-
-
Reaction: Dissolve the substrate in the cocktail (approx. 0.1 M concentration) and stir at room temperature for 1–2 hours. Monitor completion via LC-MS.
-
Concentration: Concentrate the mixture in vacuo. Co-evaporate the resulting residue with toluene three times.
-
Rationale: Toluene forms a low-boiling azeotrope with TFA, efficiently removing the excess acid without requiring harsh heating that could degrade the product.
-
-
Free Base Conversion: Dissolve the oily bis-TFA residue in water, basify to pH 12 with 1M NaOH, and extract with a polar organic solvent mixture (e.g., 10% isopropanol in chloroform).
-
Rationale: 4-aminopiperidines are highly water-soluble; the addition of isopropanol disrupts the hydration shell, allowing efficient extraction of the free base into the organic layer.
-
References
Sources
Technical Support Guide: Stability of 1-Cyclobutanecarbonylpiperidin-4-amine
The following technical support guide is designed to address the stability, handling, and troubleshooting of 1-Cyclobutanecarbonylpiperidin-4-amine in solution. This document synthesizes organic chemistry principles with practical laboratory protocols to ensure experimental reproducibility.
Executive Summary & Compound Profile
This compound is a bifunctional heterocyclic building block commonly used in fragment-based drug discovery and PROTAC linker synthesis.[1] Its stability profile is dictated by two competing functional groups: a robust tertiary amide and a reactive primary amine .[1]
-
Chemical Formula: C₁₀H₁₈N₂O
-
Molecular Weight: ~182.26 g/mol [1]
-
Key Functional Groups:
-
Tertiary Amide: Connects the cyclobutane ring to the piperidine nitrogen.[1] Generally stable to hydrolysis.[1]
-
Primary Amine (C4-position): Highly nucleophilic; susceptible to oxidation, carbamylation, and condensation.[1]
-
Cyclobutane Ring: Sterically strained but chemically stable under standard solution conditions.[1]
-
Solubility & Solvent Compatibility[1]
The first step in ensuring stability is selecting the correct vehicle.[1] Inappropriate solvents can induce precipitation or degradation.[1]
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Stability Risk | Recommendations |
| DMSO | High (>50 mM) | Low | Preferred for Stock Solutions. Store at -20°C. Use anhydrous DMSO to prevent hydrolysis over long periods.[1] |
| Methanol/Ethanol | High | Moderate | Good for immediate use.[1] Risk: Primary amines can react with trace aldehydes/ketones or undergo transamidation at high temperatures.[1] |
| Water (Neutral) | Moderate | Moderate | The free base may precipitate at pH > 9.[1] |
| Aqueous Acid (0.1N HCl) | High | Low | Forms the water-soluble hydrochloride salt.[1] Stable for short-term handling. |
| DCM / Chloroform | High | Moderate | Risk: DCM can decompose to HCl over time, potentially salting out the amine.[1] Avoid for long-term storage.[1] |
Critical Protocol: Preparation of Stock Solution (10 mM)
-
Weighing: Weigh the solid rapidly; the primary amine can be hygroscopic.[1]
-
Dissolution: Add anhydrous DMSO. Vortex for 30 seconds.[1]
-
Visual Check: Ensure the solution is clear and colorless.
-
Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Chemical Stability Profile
Understanding how the molecule degrades allows you to prevent it.[1]
A. Hydrolytic Stability (Amide Bond)
The tertiary amide bond linking the cyclobutane and piperidine is highly robust.[1] It resists hydrolysis in neutral and mild acidic/basic buffers.[1]
-
Risk Factor: Low.[1]
-
Condition: Requires harsh conditions (e.g., 6N HCl at 100°C) to cleave the cyclobutane carbonyl from the piperidine.[1]
B. Oxidative Stability (Primary Amine)
The primary amine at the 4-position is the "Achilles' heel" of this molecule in solution.[1]
-
Risk Factor: High.[1]
-
Mechanism: In the presence of atmospheric oxygen and light, the amine can oxidize to form N-oxides or hydroxylamines.[1]
-
Observation: Solution turns yellow/brown over time; LC-MS shows [M+16] peaks.
C. Carbamylation (CO₂ Sensitivity)
Primary amines react reversibly with atmospheric CO₂ to form carbamic acids/carbamates.[1]
-
Risk Factor: Moderate (in basic aqueous solution).[1]
-
Observation: LC-MS peak broadening or "ghost" peaks that disappear upon acidification.
Troubleshooting & FAQs
Q1: My LC-MS trace shows a new peak with Mass [M+44]. What is it?
Diagnosis: This is likely the carbamate form, resulting from the reaction of the primary amine with atmospheric CO₂.[1] Solution:
-
This is often reversible.[1] Acidify your sample (add 0.1% Formic Acid) and re-inject.[1] The peak should revert to the parent mass.[1]
-
Prevention: Degas solvents and keep solutions under an inert atmosphere (Nitrogen/Argon).[1]
Q2: The compound precipitated when I diluted the DMSO stock into PBS (pH 7.4).
Diagnosis: The compound is a base.[1] At pH 7.4, a significant portion may be in the free-base form, which is less soluble than the protonated salt.[1] Solution:
-
Lower the pH slightly (to pH 5-6) or increase the DMSO percentage in the final buffer (up to 5% if tolerated by the assay).
-
Alternatively, pre-form the HCl salt before dissolution.[1]
Q3: I see a peak at [M+14] in Methanol.
Diagnosis: This suggests methylation .[1] While rare without a catalyst, primary amines can react with impurities in methanol or undergo slow alkylation if methyl iodide/halides are present in the lab environment.[1] Solution: Switch to Acetonitrile or DMSO for analytical checks.
Q4: Is the cyclobutane ring stable?
Answer: Yes. Unlike cyclopropane, the cyclobutane ring is less strained and is further stabilized by the carbonyl attachment.[1] It will not ring-open under standard physiological or laboratory storage conditions.[1]
Experimental Protocol: Forced Degradation Study
To empirically validate the stability of your specific lot, perform this stress test. This protocol is based on ICH Q1A guidelines adapted for research compounds.
Workflow Diagram
Caption: Workflow for assessing the stability of this compound under stress conditions.
Step-by-Step Procedure
-
Preparation: Prepare a 100 µM working solution from your DMSO stock using 50:50 Water:Acetonitrile.[1]
-
Stress Conditions:
-
Incubation: Incubate all samples at Room Temperature (RT) for 24 hours. (For Thermal stress, heat the Control to 60°C).
-
Quenching:
-
Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.
-
Criteria:
References
-
International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1]
-
PubChem. (n.d.).[1][2][3] Compound Summary: Piperidine derivatives and Amide Stability.[1][4][5] National Library of Medicine.[1]
-
Sigma-Aldrich. (n.d.).[1] Technical Bulletin: Handling and Storage of Primary Amines.[1]
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European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: 1-(cyclobutylcarbonyl)piperidin-4-amine.[1][3]
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Validation & Comparative
A Comprehensive Guide to the ¹H-NMR Spectral Analysis of 1-Cyclobutanecarbonylpiperidin-4-amine
This guide provides an in-depth analysis of the ¹H-NMR spectrum of 1-Cyclobutanecarbonylpiperidin-4-amine, a molecule of interest in medicinal chemistry and drug development. We will dissect the structural components of the molecule, predict the corresponding proton signals, and provide a robust experimental protocol for acquiring high-quality spectral data. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unequivocal structural elucidation and purity assessment.
Foundational Principles: Deconstructing the Molecule for NMR Analysis
The accurate interpretation of the ¹H-NMR spectrum of this compound requires a foundational understanding of its three key structural motifs: the cyclobutane ring, the N-acylated piperidine ring, and the primary amine. Each of these components imparts distinct and predictable features to the spectrum.
-
The Cyclobutane Ring: Far from being a planar square, the cyclobutane ring exists in a dynamic equilibrium between two puckered, or "butterfly," conformations.[1] This conformational fluxionality is crucial as it dictates the chemical environment of the ring protons. In substituted cyclobutanes, protons are chemically non-equivalent, and their shifts are influenced by the electronic effects of substituents like the carbonyl group.[2] The proton alpha to the carbonyl will be significantly deshielded. The coupling constants within the ring can be complex, with typical vicinal (³J) values for cis and trans protons varying widely, and long-range coupling (⁴J) across the ring is frequently observed.[2]
-
The N-Acylated Piperidine Ring: The piperidine ring typically adopts a chair conformation to minimize steric strain. This results in two distinct proton environments: axial and equatorial. Protons alpha to the amide nitrogen are deshielded. A critical feature of the amide bond is its partial double-bond character, which leads to restricted rotation around the C-N bond.[3] This can result in two distinct rotamers, potentially causing a doubling of signals for the adjacent piperidine protons (H-2 and H-6). Furthermore, the piperidine ring can undergo chair-chair interconversion, which, if occurring on the NMR timescale, can lead to significant peak broadening.[4]
-
Exchangeable Protons (-NH₂): The primary amine protons are acidic and capable of exchanging with each other and with trace amounts of water or acidic impurities in the solvent. This rapid exchange typically results in a broad singlet in the spectrum.[5] The chemical shift of these protons is highly sensitive to solvent, concentration, and temperature.[5] Confirmation of their assignment can be achieved by adding a drop of deuterium oxide (D₂O) to the NMR tube, which will cause the -NH₂ signal to disappear due to proton-deuterium exchange.
Predicted ¹H-NMR Spectrum: A Proton-by-Proton Analysis
The chemical structure of this compound, with protons labeled for assignment, is presented below.
Caption: Structure of this compound with proton labeling.
Based on the structure, we can predict the chemical shifts, multiplicities, and integrations for each unique proton. These predictions are summarized in the table below.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Key Couplings |
| H-2, H-6 | 3.0 – 4.5 | Broad Multiplets | 4H | Protons α to the amide nitrogen are deshielded. Restricted amide bond rotation may lead to two distinct sets of signals (axial/equatorial) for these protons. |
| H-4 | 2.5 – 3.2 | Multiplet | 1H | Methine proton adjacent to the primary amine. Deshielded by the electronegative nitrogen atom. |
| H-1' | 2.5 – 3.5 | Multiplet (Quintet-like) | 1H | Methine proton α to the carbonyl group, significantly deshielded. Coupled to the four adjacent cyclobutane protons (H-2' and H-4'). |
| H-3, H-5 | 1.2 – 2.0 | Multiplets | 4H | Methylene protons of the piperidine ring. Signals for axial and equatorial protons will likely overlap in this region. |
| H-2', H-3', H-4' | 1.7 – 2.4 | Complex Multiplets | 6H | Cyclobutane ring protons. The puckered conformation and diastereotopic nature of these protons lead to complex, overlapping signals.[2] |
| -NH₂ | 1.0 – 3.0 (Solvent Dependent) | Broad Singlet | 2H | Exchangeable protons of the primary amine. Signal will disappear upon D₂O exchange.[5] |
Experimental Protocol for ¹H-NMR Spectrum Acquisition
This protocol provides a self-validating system for obtaining a high-resolution ¹H-NMR spectrum suitable for structural confirmation.
A. Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the this compound sample.
-
Solvent Selection: Choose an appropriate deuterated solvent.
-
Deuterated Chloroform (CDCl₃): A common choice for general organic compounds.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): Highly recommended for this compound as its viscosity slows down proton exchange, often resulting in sharper signals for the -NH₂ protons and preventing their exchange with residual water.[5]
-
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer: Filter the solution through a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
B. Instrument Setup & Data Acquisition (400 MHz Spectrometer Example):
-
Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: ~16 ppm (from -2 to 14 ppm) to ensure all signals, including potentially downfield amide or acid impurities, are captured.
-
Number of Scans: 16 to 64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons, ensuring accurate integration.
-
Acquisition Time (aq): 2-4 seconds to ensure good resolution.
-
-
D₂O Exchange (Optional but Recommended):
-
After acquiring the initial spectrum, remove the NMR tube.
-
Add 1-2 drops of deuterium oxide (D₂O).
-
Shake the tube gently to mix and re-acquire the spectrum using the same parameters. The signal assigned to the -NH₂ protons should significantly decrease or disappear entirely.
-
C. Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to achieve a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate all signals to determine the relative ratio of protons.
Data Interpretation Workflow & Comparative Analysis
The process of interpreting the acquired spectrum should be systematic. The following workflow, illustrated by the diagram below, provides a logical path from the raw data to the final structural confirmation.
Caption: A logical workflow for the NMR-based structural verification of a molecule.
Comparative Insights:
-
Solvent Effects: Comparing spectra in CDCl₃ versus DMSO-d₆ can be highly informative. The -NH₂ protons will shift significantly downfield and often become sharper in DMSO-d₆ due to hydrogen bonding with the solvent.
-
Rotational Isomers (Rotamers): Due to the high energy barrier to rotation around the amide bond, you may observe two distinct sets of signals for the H-2 and H-6 protons, especially at lower temperatures.[3] This is a key piece of evidence for the N-acylated piperidine structure. A variable temperature (VT) NMR experiment could be performed to observe the coalescence of these signals at higher temperatures, confirming their origin from conformational exchange.[4]
-
Comparison with an Isomeric Impurity: Consider a potential side-product where the cyclobutanecarbonyl group has acylated the primary amine instead of the piperidine nitrogen, forming N-(piperidin-4-yl)cyclobutanecarboxamide. In this alternate structure:
-
You would expect a piperidine -NH proton signal (broad, exchangeable).
-
The piperidine protons α to this -NH group would be at a different chemical shift (likely more shielded, ~2.6-3.1 ppm) compared to the target compound.
-
You would observe an amide -NH proton signal coupled to the H-4 proton, likely appearing as a doublet in the 7.5-8.5 ppm region. This comparative analysis allows for the definitive exclusion of key impurities.
-
Conclusion
¹H-NMR spectroscopy is an indispensable tool for the structural verification of this compound. A thorough analysis, grounded in the fundamental principles of chemical shift, coupling constants, and conformational dynamics, allows for the unambiguous assignment of all proton signals. By following a rigorous experimental protocol and employing comparative analysis techniques such as D₂O exchange and consideration of potential isomers, researchers can confidently confirm the structure and purity of this important chemical entity.
References
-
BenchChem. (2025). An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes. 1
-
Douglas, C. J., & Mousseau, J. J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. 2
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BenchChem. (2025). Technical Support Center: NMR Analysis of Anilino-piperidines. 4
-
RSC Publishing. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. 3
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Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. 6
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Cal Poly Pomona. (n.d.). 1H NMR Chemical Shifts. 5
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Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. 7
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Introduction: The Structural Challenge of Fused and Spirocyclic Scaffolds
An In-Depth Technical Guide to C-13 NMR Peak Assignments for Cyclobutane-Piperidine Derivatives
In modern drug discovery, molecular complexity and three-dimensionality are critical for enhancing potency, selectivity, and pharmacokinetic properties. Cyclobutane-piperidine derivatives, particularly spirocyclic systems, represent a valuable class of building blocks that introduce rigid, three-dimensional structures into potential therapeutic agents.[1] The precise characterization of these molecules is paramount, and Carbon-13 Nuclear Magnetic Resonance (C-13 NMR) spectroscopy is an indispensable tool for elucidating their complex structures, including stereochemistry and substitution patterns.
This guide provides a comprehensive analysis of the principles and techniques for assigning C-13 NMR spectra of cyclobutane-piperidine derivatives. We will deconstruct the spectral features of each constituent ring system, explore the electronic and steric effects that govern chemical shifts in the combined scaffold, and present a validated experimental workflow for unambiguous structural determination.
Pillar 1: Foundational Principles of C-13 NMR for Constituent Rings
A logical approach to assigning the C-13 NMR spectrum of a complex molecule begins with understanding its fundamental components. The chemical shifts in a cyclobutane-piperidine derivative are primarily dictated by the local environments within each ring, modified by the unique constraints imposed by their fusion.
The Cyclobutane Moiety: A Tale of Puckering and Strain
The cyclobutane ring is not a planar square; it adopts a puckered or "butterfly" conformation to alleviate torsional strain.[2] This conformational dynamic significantly influences the C-13 NMR spectrum.
-
Unsubstituted Cyclobutane: In its parent form, rapid ring inversion renders all four carbon atoms chemically equivalent, resulting in a single, sharp resonance at approximately 22.4 ppm.[2][3]
-
Substituent Effects: The introduction of substituents breaks this symmetry. The carbon atom bearing the substituent (C1) experiences the most significant shift, the magnitude and direction of which depend on the substituent's electronegativity and steric bulk. The chemical shifts of the adjacent (C2) and distal (C3) carbons are also affected, providing crucial information about the substituent's relative position.
The Piperidine Moiety: Conformational Preferences and the Influence of Nitrogen
The piperidine ring typically exists in a stable chair conformation, which minimizes steric interactions.[4] This has profound implications for its C-13 NMR spectrum.
-
Unsubstituted Piperidine: The parent piperidine shows three distinct signals corresponding to the C2/C6, C3/C5, and C4 carbons.
-
Axial vs. Equatorial Substituents: The orientation of substituents dramatically impacts the chemical shifts of the ring carbons. A key principle is the gamma-gauche effect , where a substituent in the axial position introduces steric compression on the syn-axial carbons two bonds away (at the gamma position), causing a characteristic upfield shift (to a lower ppm value) for those carbons compared to when the substituent is equatorial.[5] This effect is a powerful tool for stereochemical assignment.
-
N-Substitution: The substituent on the nitrogen atom influences the electronic environment of the entire ring, particularly the alpha-carbons (C2 and C6).[4][6]
Pillar 2: Integrated Analysis of Cyclobutane-Piperidine Derivatives
When these two rings are combined, as in a spirocyclic system, their individual spectral characteristics merge to create a unique fingerprint. Consider a representative scaffold: an N-substituted spiro[3.5]nonane-piperidine.
Caption: Fig. 1: Carbon numbering for a spiro[3.5]nonane-piperidine scaffold.
Diagnostic Chemical Shift Regions:
-
The Spiro-Carbon (C4): As a quaternary carbon, this signal is typically weak and appears in a distinct region, often between 35-50 ppm, influenced by the strain of the four-membered ring. Its identification is a key starting point for the assignment.
-
Piperidine Ring Carbons:
-
C2/C6: These carbons, alpha to the nitrogen, will appear downfield, typically in the 45-60 ppm range, modulated by the N-substituent.
-
C3/C5: These carbons are generally found more upfield, in the 20-35 ppm range.
-
-
Cyclobutane Ring Carbons:
-
C1'/C3': These carbons, alpha to the spiro-center, will be shifted from the standard cyclobutane value due to the quaternary substitution.
-
C2': The carbon beta to the spiro-center will have a chemical shift closer to that of a typical substituted cyclobutane, often in the 15-30 ppm range.
-
Comparative Data Analysis
The table below summarizes typical and experimentally observed C-13 NMR chemical shifts for relevant structures. This comparative data is essential for predicting and validating peak assignments.
| Carbon Position | Unsubstituted Cyclobutane (ppm)[2][3] | Unsubstituted Piperidine (ppm) | Substituted Cyclobutane (Purine Derivative, ppm)[7] | Predicted Range for Spiro[3.5]nonane-piperidine (ppm) |
| Cyclobutane Ring | ||||
| Methine (CH) | - | - | C2: 64.9, C1': 68.2 | - |
| Methylene (CH2) | 22.4 | - | C3: 45.0, C4: 32.8 | 15 - 40 |
| Piperidine Ring | ||||
| C2 / C6 (alpha to N) | - | ~47.8 | - | 45 - 60 |
| C3 / C5 (beta to N) | - | ~27.5 | - | 20 - 35 |
| C4 (gamma to N) | - | ~25.5 | - | - |
| Spiro-Carbon | ||||
| Quaternary Spiro-C | - | - | - | 35 - 50 |
Note: Specific shifts for piperidine can vary with solvent. The provided data for the substituted cyclobutane is from trans-(3-oxo-2-(9H-purin-9-yl)cyclobutyl)methyl benzoate for illustrative purposes.[7]
Pillar 3: A Self-Validating Experimental Workflow
To ensure trustworthy and accurate peak assignments, a multi-step NMR analysis is required. This workflow integrates one-dimensional and two-dimensional techniques to build a complete and validated picture of the molecular structure.
Caption: Fig. 2: Workflow for unambiguous C-13 NMR peak assignment.
Detailed Experimental Protocol
1. Sample Preparation:
-
Rationale: Proper sample concentration is crucial for obtaining a good signal-to-noise ratio in C-13 NMR, which is inherently less sensitive than H-1 NMR. The choice of deuterated solvent is critical as it must dissolve the sample without reacting with it.[4]
-
Procedure:
-
Accurately weigh 5-15 mg of the purified cyclobutane-piperidine derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a clean, dry 5 mm NMR tube.[3]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.
-
2. Data Acquisition (Standard 1D C-13 NMR):
-
Rationale: A standard broadband proton-decoupled C-13 spectrum provides a single peak for each unique carbon atom, giving the total count of distinct carbon environments.
-
Typical Spectrometer Parameters:
-
Spectral Width (SW): 0 to 220 ppm, to cover the full range of organic chemical shifts.[2]
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds, to allow for full relaxation of quaternary carbons.
-
Number of Scans (NS): 512 to 2048 scans, depending on sample concentration, to achieve adequate signal-to-noise.
-
3. Acquisition of DEPT (Distortionless Enhancement by Polarization Transfer) Spectra:
-
Rationale: DEPT experiments are essential for determining the number of protons attached to each carbon, thereby differentiating between quaternary (C), methine (CH), methylene (CH2), and methyl (CH3) groups. This is a critical step for validating assignments.[8]
-
Procedure:
-
DEPT-135: Run a DEPT-135 experiment. In the resulting spectrum, CH and CH3 signals will appear as positive peaks, while CH2 signals will be negative. Quaternary carbons are not observed.[8]
-
DEPT-90: Run a DEPT-90 experiment. This spectrum will exclusively show signals for CH (methine) carbons.[8]
-
Analysis: By comparing the broadband C-13, DEPT-135, and DEPT-90 spectra, one can unambiguously assign the multiplicity of each carbon signal.
-
4. (Optional) 2D NMR for Complex Cases:
-
Rationale: For molecules with significant signal overlap or complex substitution patterns, 2D NMR is required.
-
Techniques:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon with its directly attached proton(s), confirming one-bond C-H connections.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds apart, which is invaluable for piecing together the carbon skeleton.[7]
-
Conclusion
The C-13 NMR spectral analysis of cyclobutane-piperidine derivatives is a systematic process that relies on a foundational understanding of conformational and substituent effects. By first analyzing the expected chemical shift ranges of the individual cyclobutane and piperidine moieties and then considering the unique electronic environment of the fused or spirocyclic system, a preliminary assignment can be made. This initial hypothesis must then be rigorously validated using a combination of broadband C-13 and DEPT experiments. For particularly challenging structures, 2D NMR techniques provide the definitive evidence needed for complete and unambiguous characterization. This robust, multi-faceted approach ensures the high level of structural certainty required for advancing these valuable compounds in research and drug development.
References
-
Fraser, R. R., & Grindley, T. B. (1975). Conformational Analysis of N-Nitrosopiperidines by 13C Nuclear Magnetic Resonance. The Orientation Preference of an α-Methyl Group. Canadian Journal of Chemistry, 53(16), 2465-2472. Available at: [Link]
-
Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. Available at: [Link]
-
Fraser, R. R., & Grindley, T. B. (1975). Conformational Analysis of N-Nitrosopiperidines by 13C Nuclear Magnetic Resonance. The Orientation Preference of an α-Methyl Group. Canadian Journal of Chemistry. Available at: [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). Angewandte Chemie International Edition, 59(29), 12046-12053. Available at: [Link]
-
13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation. Doc Brown's Chemistry. Available at: [Link]
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da Silva, V. V., et al. (2012). Occurrence, biological activities and 13C NMR data of amides from Piper (Piperaceae). Química Nova, 35(11), 2288-2311. Available at: [Link]
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Supporting Information for "Alkoxyamine-Based Nitroxide-Catalyzed Radical Polymerization of Vinylidene Fluoride". Available at: [Link]
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Mohanraj, S., et al. (2021). The 13 C-NMR Spectral data of the compound. ResearchGate. Available at: [Link]
-
Schär, A., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(19), 6023. Available at: [Link]
-
Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]
-
Khan, A. R., et al. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules, 24(17), 3184. Available at: [Link]
-
Omyrzakov, M.T., et al. (2014). The synthesis and antimicrobial activity of new piperidine compounds. Life Science Journal, 11(5s), 210-214. Available at: [Link]
-
A Guide to 13C NMR Chemical Shift Values. Compound Interest. (2015). Available at: [Link]
-
Kusuyama, Y., & Ikeda, Y. (1976). Substituent effects. VII. Carbon-13 nuclear magnetic resonance of substituted cyclopropanes. The Journal of Physical Chemistry, 80(8), 855-857. Available at: [Link]
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Vitaku, E., et al. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 24(22), 4151. Available at: [Link]
-
Choi, A., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry, 22(7), 1361-1367. Available at: [Link]
-
Reich, H. J. (2020). 13C Chemical Shift Effects on sp2 and sp Carbons. University of Wisconsin. Available at: [Link]
-
13.13: DEPT ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. Available at: [Link]
-
Pretsch, E., et al. (2000). Structure Elucidation by NMR in Organic Chemistry. Springer. Available at: [Link]
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Davis, A. R., & Capon, R. J. (2014). NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study. Journal of Chemical Education, 91(6), 924-928. Available at: [Link]
-
NMR Spectroscopy Problems: Structure Elucidation & Analysis. Studylib. Available at: [Link]
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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 1-Cyclobutanecarbonylpiperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectral fragmentation of 1-Cyclobutanecarbonylpiperidin-4-amine, a molecule featuring a synthetically relevant N-acylpiperidine scaffold.
Given the absence of a publicly available experimental mass spectrum for this specific compound, this guide leverages established principles of mass spectrometry and draws comparisons with structurally related molecules to construct a predictive fragmentation pattern. This approach not only provides a robust framework for the identification of this compound but also serves as a valuable reference for interpreting the mass spectra of other N-acylpiperidine derivatives.
The Molecular Blueprint: Structure and Predicted Mass
This compound possesses a molecular formula of C₁₀H₁₈N₂O and a predicted monoisotopic molecular weight of approximately 182.1419 g/mol . Under typical soft ionization techniques such as electrospray ionization (ESI), the protonated molecule, [M+H]⁺, would be expected at an m/z of approximately 183.1492.
Deconstructing the Molecule: Predicted Fragmentation Pathways
The fragmentation of this compound is anticipated to be driven by the charge localization on the nitrogen atoms and the inherent structural features of the cyclobutyl and piperidine rings. The following sections detail the most probable fragmentation pathways under both electron ionization (EI) and collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).
The N-Acyl Piperidine Core: A Hub of Fragmentation
The bond between the carbonyl group and the piperidine nitrogen is a primary site for cleavage in N-acylpiperidines.[1] This alpha-cleavage is a dominant fragmentation pathway. For this compound, this would lead to two key fragment ions:
-
The Cyclobutylcarbonyl Ion (m/z 83.05): Cleavage of the amide bond can generate a stable cyclobutylcarbonyl cation.
-
The 4-Aminopiperidine Radical Cation (m/z 100.10): The corresponding 4-aminopiperidine radical cation can also be formed, although the charge is more likely to be retained on the acyl fragment.
The Piperidine Ring: Fission and Rearrangements
The piperidine ring itself is susceptible to a variety of fragmentation reactions, often initiated by the nitrogen atom.[2] Common pathways include ring opening followed by the loss of small neutral molecules. For the 4-aminopiperidine moiety, characteristic losses would include:
-
Loss of Ammonia (NH₃): The primary amine at the 4-position can be eliminated as ammonia, particularly in the gas phase.
-
Ring Cleavage: The piperidine ring can undergo fission, leading to a variety of smaller fragment ions.
The Cyclobutane Moiety: A Strained Ring's Tale
The strained cyclobutane ring exhibits characteristic fragmentation patterns, most notably the loss of a neutral ethene molecule (C₂H₄, 28 Da).[3] This is a retro [2+2] cycloaddition reaction. In the context of the cyclobutylcarbonyl fragment, this would result in a fragment ion at m/z 55.02, corresponding to a propenoyl cation.
A Comparative Look: Insights from Structural Analogs
To bolster our predictive model, we can examine the fragmentation patterns of structurally similar compounds.
-
1-(Cyclopentylcarbonyl)piperidin-4-amine: This close analog, with a cyclopentyl group instead of a cyclobutyl group, would be expected to exhibit similar fragmentation of the N-acylpiperidine core and the 4-aminopiperidine ring.[4] The key difference would be the initial acylium ion at m/z 97.07, which could then lose cyclopentene.
-
N-Benzoylpiperidine: The fragmentation of N-benzoylpiperidine is well-characterized and dominated by the formation of the benzoyl cation (m/z 105.03). This provides a strong precedent for the cleavage of the N-CO bond in our target molecule.
-
4-Aminopiperidine: While data on the direct fragmentation of 4-aminopiperidine is scarce, its derivatives are known to undergo N-dealkylation and ring-opening reactions.[5]
Predicted Major Fragment Ions: A Summary
The table below summarizes the predicted major fragment ions for this compound, their mass-to-charge ratios (m/z), and their proposed structures.
| m/z (Predicted) | Proposed Structure/Identity | Fragmentation Pathway |
| 183.15 | [M+H]⁺ | Protonated Molecular Ion |
| 166.12 | [M+H - NH₃]⁺ | Loss of ammonia from the 4-amino group |
| 100.10 | [C₅H₁₂N₂]⁺ | 4-Aminopiperidine radical cation |
| 83.05 | [C₅H₇O]⁺ | Cyclobutylcarbonyl cation |
| 55.02 | [C₃H₃O]⁺ | Loss of ethene from the cyclobutylcarbonyl cation |
Experimental Protocols for Verification
To experimentally validate the predicted fragmentation pattern, the following methodologies are recommended.
Sample Preparation
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis.
Mass Spectrometry Analysis
Instrumentation: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is recommended for accurate mass measurements.
ESI-MS (Full Scan):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Mass Range: m/z 50 - 500
ESI-MS/MS (Product Ion Scan):
-
Precursor Ion: m/z 183.15
-
Collision Gas: Argon
-
Collision Energy: Ramp from 10 to 40 eV to observe a range of fragment ions.
Visualizing the Fragmentation Cascade
The following diagrams, generated using Graphviz (DOT language), illustrate the key predicted fragmentation pathways.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Caption: Experimental workflow for MS analysis.
Conclusion: A Predictive Framework for Structural Confirmation
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometric fragmentation of this compound. By integrating fundamental principles of mass spectrometry with comparative data from structurally related compounds, we have constructed a robust model for the identification and structural elucidation of this and similar N-acylpiperidine derivatives. The proposed fragmentation pathways and the detailed experimental protocol offer a solid foundation for researchers to confidently characterize these molecules in their ongoing research and development endeavors.
References
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Di Bello, E., et al. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry, 245, 114916. [Link]
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PubMed. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. [Link]
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Tu, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Journal of Medicinal Chemistry, 54(13), 4547-4556. [Link]
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Kato, A. T., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1279-1288. [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification. [Link]
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Gopu, G., et al. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. SpringerPlus, 2, 427. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]
-
Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy QP. [Link]
-
PubChem. (n.d.). 1-(Cyclopentylcarbonyl)piperidin-4-amine. [Link]
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A Comparative Guide to the Reactivity of Cyclobutane vs. Cyclopropane Carbonyl Piperidines for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can fine-tune the pharmacological properties of lead compounds is relentless. Small, strained carbocycles, such as cyclopropanes and cyclobutanes, have emerged as valuable motifs, capable of imparting unique conformational constraints and metabolic stability to drug candidates.[1][2][3] When incorporated as N-acyl substituents on a piperidine ring, a common fragment in many pharmaceuticals, the inherent reactivity of these small rings can have significant implications for a molecule's stability and metabolic fate. This guide provides an in-depth, objective comparison of the reactivity of N-(cyclopropanecarbonyl)piperidine and N-(cyclobutanecarbonyl)piperidine, supported by established chemical principles and proposed experimental protocols.
The Foundation of Reactivity: Ring Strain
The disparate reactivity of cyclopropane and cyclobutane derivatives is fundamentally rooted in the concept of ring strain, which is a combination of angle strain and torsional strain.[4][5][6]
-
Angle Strain: Arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons.
-
Torsional Strain: Results from the eclipsing of C-H bonds on adjacent carbon atoms.
Cyclopropane, with its 60° C-C-C bond angles, suffers from severe angle strain and significant torsional strain as all its C-H bonds are eclipsed.[6] Cyclobutane is less strained, adopting a puckered conformation to alleviate some torsional strain, though it still possesses considerable angle strain with bond angles of approximately 88°.[5][6]
| Ring System | Ring Strain (kcal/mol) | Key Strain Contributors |
| Cyclopropane | ~27.5 | High Angle Strain, High Torsional Strain[7] |
| Cyclobutane | ~26.3 | Moderate Angle Strain, Some Torsional Strain[8] |
This greater ring strain makes the C-C bonds in cyclopropane weaker and more susceptible to cleavage, rendering it significantly more reactive than cyclobutane.[8][9][10][11]
Visualizing the Concepts: Ring Strain and Reactivity
Caption: Relationship between ring strain and chemical reactivity.
Proposed Experimental Comparison of Reactivity
To empirically compare the reactivity of N-(cyclopropanecarbonyl)piperidine and N-(cyclobutanecarbonyl)piperidine, a series of experiments can be proposed. The following protocols outline the synthesis of both compounds and a comparative acid-catalyzed hydrolysis experiment designed to probe the relative stability of the small rings.
Part 1: Synthesis of N-(Cycloalkanecarbonyl)piperidines
Objective: To synthesize the target compounds for subsequent reactivity studies.
Reaction Scheme:
Caption: General synthesis of N-(cycloalkanecarbonyl)piperidines.
Materials:
-
Cyclopropanecarbonyl chloride
-
Cyclobutanecarbonyl chloride
-
Piperidine
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
To a stirred solution of piperidine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0 °C, add the respective cycloalkanecarbonyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-(cycloalkanecarbonyl)piperidine.
Characterization: The identity and purity of the synthesized compounds should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Comparative Acid-Catalyzed Hydrolysis
Objective: To compare the susceptibility of the cyclopropane and cyclobutane rings to ring-opening under acidic conditions.
Rationale: The high ring strain of the cyclopropyl group, especially when adjacent to a carbonyl, makes it susceptible to ring-opening under acidic conditions, which is not expected to the same extent for the less strained cyclobutyl analog.
Materials:
-
N-(cyclopropanecarbonyl)piperidine
-
N-(cyclobutanecarbonyl)piperidine
-
1 M Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Gas chromatography-mass spectrometry (GC-MS) instrumentation
Procedure:
-
Prepare two separate reaction vials, each containing a solution of the respective N-(cycloalkanecarbonyl)piperidine (0.1 mmol) and the internal standard in THF (1 mL).
-
To each vial, add 1 M HCl (1 mL).
-
Heat the reaction mixtures to 60 °C in a temperature-controlled heating block.
-
At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction mixture.
-
Quench the aliquot with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.
-
Analyze the organic extract by GC-MS to monitor the disappearance of the starting material and the appearance of any hydrolysis or ring-opened products.
Predicted Outcomes and Comparative Data
Based on the principles of ring strain, the following outcomes are predicted for the comparative hydrolysis experiment.
Table 1: Predicted Products of Acid-Catalyzed Hydrolysis
| Starting Material | Predicted Major Products | Rationale |
| N-(cyclopropanecarbonyl)piperidine | Piperidine, γ-chlorobutyric acid (or its derivatives) | The highly strained cyclopropane ring is susceptible to nucleophilic attack by chloride ions after protonation of the carbonyl oxygen, leading to ring-opening. |
| N-(cyclobutanecarbonyl)piperidine | Piperidine, cyclobutanecarboxylic acid | The more stable cyclobutane ring is expected to remain intact under these conditions, leading to simple amide hydrolysis. |
Table 2: Predicted Relative Reaction Rates
| Reaction | Predicted Relative Rate | Justification |
| Disappearance of N-(cyclopropanecarbonyl)piperidine | Faster | The release of ring strain provides a thermodynamic driving force for the ring-opening pathway, accelerating the overall reaction rate. |
| Disappearance of N-(cyclobutanecarbonyl)piperidine | Slower | The reaction proceeds primarily through standard amide hydrolysis without the additional driving force from ring strain release. |
Discussion and Implications for Drug Design
The predicted higher reactivity of the cyclopropanecarbonyl moiety has significant implications for drug design and development. While the conformational rigidity imparted by the cyclopropyl group can be beneficial for receptor binding and potency, its inherent instability may lead to undesirable metabolic pathways or poor shelf-life.
-
Metabolic Stability: A cyclopropanecarbonyl-containing drug may be more susceptible to in vivo ring-opening, either enzymatically or through acid-catalyzed hydrolysis in the stomach. This could lead to the formation of reactive metabolites or a shorter biological half-life.
-
Prodrug Strategies: The inherent reactivity of the cyclopropyl ketone could potentially be exploited in prodrug design, where ring-opening unmasks the active form of a drug at the target site.
-
Scaffold Selection: For applications requiring high chemical and metabolic stability, the cyclobutanecarbonyl scaffold would likely be a more prudent choice over its cyclopropane counterpart. The cyclobutane ring offers a similar degree of conformational restriction with a significantly lower propensity for ring-opening reactions.[3]
References
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- Conformations of Cycloalkanes – Fundamentals of Organic Chemistry. (n.d.).
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- Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (n.d.). PMC.
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A Senior Application Scientist's Guide to Differentiating Amide and Primary Amine Groups with IR Spectroscopy
In the landscape of pharmaceutical and chemical analysis, infrared (IR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. Its ability to probe the vibrational energies of covalent bonds provides a unique fingerprint for different functional groups. For researchers and drug development professionals, the accurate identification of nitrogen-containing functional groups, such as amides and primary amines, is a frequent and critical task. While both groups contain N-H bonds, their complete spectral signatures are distinctly different, allowing for unambiguous differentiation. This guide provides an in-depth comparison of the characteristic IR bands for primary amines and amides, supported by the underlying principles and a practical experimental workflow.
The Vibrational Language of Primary Amines
A primary amine is characterized by a nitrogen atom bonded to two hydrogen atoms and one carbon atom (R-NH₂). The key to its IR signature lies in the vibrations of the N-H bonds.
N-H Stretching Vibrations
The most telling feature of a primary amine is the presence of two distinct absorption bands in the 3500-3300 cm⁻¹ region.[1][2][3] These bands, which are typically weaker and sharper than the broad O-H stretching bands of alcohols, arise from the symmetric and asymmetric stretching modes of the two N-H bonds.[1][4][5]
-
Asymmetric Stretch: Occurs at a higher frequency, typically in the 3500-3420 cm⁻¹ range for aromatic primary amines and 3400-3330 cm⁻¹ for aliphatic primary amines.[6]
-
Symmetric Stretch: Appears at a lower frequency, generally between 3420-3340 cm⁻¹ for aromatic primary amines and 3330-3250 cm⁻¹ for aliphatic primary amines.[6]
The presence of this doublet is a reliable indicator of a primary amine.[7] Secondary amines (R₂NH), having only one N-H bond, show a single stretching band in this region, while tertiary amines (R₃N) show none.[1][2]
N-H Bending Vibrations
Primary amines also exhibit characteristic bending vibrations:
-
Scissoring (In-plane bending): This vibration, where the H-N-H bond angle changes, gives rise to a medium to strong, broad band in the 1650-1580 cm⁻¹ region.[1][6] This band can sometimes be mistaken for a C=C double bond, but its broadness is a distinguishing feature.[8]
-
Wagging (Out-of-plane bending): A broad and strong absorption due to N-H wagging is typically observed in the 910-665 cm⁻¹ range.[1]
The combination of the N-H stretching doublet and these bending vibrations provides a comprehensive spectral signature for primary amines.
The Unique Spectral Features of Amides
Amides (R-CO-NH₂) are derivatives of carboxylic acids and contain a carbonyl group directly bonded to a nitrogen atom. This arrangement leads to electronic resonance, which significantly influences the vibrational frequencies of the C=O and N-H bonds.[6]
N-H Stretching Vibrations
Similar to primary amines, primary amides also have two N-H bonds and thus exhibit two N-H stretching bands. However, their positions are influenced by hydrogen bonding.
-
In dilute solution: Two moderately intense bands are observed near 3520 cm⁻¹ (asymmetric) and 3400 cm⁻¹ (symmetric).[6]
-
In solid state: Due to strong hydrogen bonding, these bands shift to lower wavenumbers, appearing near 3350 cm⁻¹ and 3180 cm⁻¹.[6]
The Amide I and Amide II Bands: The Key Differentiators
The most definitive features for identifying an amide are the Amide I and Amide II bands.[9]
-
Amide I Band (C=O Stretch): This is typically the strongest band in the amide spectrum and appears in the 1700-1630 cm⁻¹ region.[9][10] The resonance between the nitrogen lone pair and the carbonyl group weakens the C=O double bond, causing it to absorb at a lower frequency than the carbonyls in ketones or esters.[6][11] In the solid state, this band is often found around 1650 cm⁻¹.[6]
-
Amide II Band (N-H Bend and C-N Stretch): This band, found between 1655-1590 cm⁻¹, arises from a complex coupling of the N-H in-plane bending and C-N stretching vibrations.[6][9] In solid-state spectra, the Amide II band can sometimes be obscured by the stronger Amide I band.[6]
The presence of the very strong Amide I band, in conjunction with the Amide II band, is the most reliable way to distinguish an amide from a primary amine.
Comparative Analysis: Amide vs. Primary Amine
The following table summarizes the key IR absorption bands that allow for the differentiation of primary amines and primary amides.
| Vibrational Mode | Primary Amine (R-NH₂) Frequency (cm⁻¹) | Primary Amide (R-CO-NH₂) Frequency (cm⁻¹) | Key Distinguishing Features |
| N-H Stretch | Two bands (asymmetric & symmetric) at 3500-3250[1] | Two bands (asymmetric & symmetric) at 3520-3180 (position is phase-dependent)[6] | Both show two N-H stretches, but the amide bands are often broader due to hydrogen bonding. |
| C=O Stretch (Amide I) | Not present | 1700-1630 (very strong)[12] | This is the primary differentiator. A very strong absorption in this region strongly indicates an amide. |
| N-H Bend (Scissoring) | 1650-1580 (medium-strong, broad)[1][6] | 1655-1590 (Amide II band, coupled with C-N stretch)[6] | The Amide II band is a characteristic feature of amides. |
| N-H Wag | 910-665 (strong, broad)[1] | Present, but less diagnostically significant than Amide I & II. | The N-H wag is more prominent and diagnostically useful for primary amines. |
| C-N Stretch | 1340-1020 (aromatic vs. aliphatic dependent)[1] | Coupled into the Amide II and other bands. | The C-N stretch is more clearly observed in amines. |
Visualizing the Vibrational Modes
To better understand the molecular motions that give rise to these characteristic bands, the following diagrams illustrate the key vibrational modes for both primary amine and primary amide groups.
Caption: Vibrational modes of a primary amine.
Caption: Vibrational modes of a primary amide.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following protocol outlines the steps for preparing a solid sample using the KBr pellet method, a common technique for obtaining high-quality IR spectra of solid organic compounds.
Step-by-Step Methodology
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of the dry solid sample with approximately 100 mg of dry, spectroscopy-grade potassium bromide (KBr) powder using an agate mortar and pestle.[13] The goal is to achieve a fine, homogeneous powder.
-
Transfer the mixture to a pellet-forming die.
-
Press the mixture under high pressure (typically 10,000-15,000 psi) to form a transparent or semi-transparent pellet.[13]
-
-
Instrument Setup and Background Collection:
-
Ensure the IR spectrometer's sample compartment is empty.
-
Collect a background spectrum. This will account for absorptions from atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
-
Sample Analysis:
-
Place the KBr pellet containing the sample into the spectrometer's sample holder.
-
Acquire the IR spectrum of the sample. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Interpretation:
-
Label the significant peaks on the resulting spectrum.
-
Compare the observed absorption bands with the characteristic frequencies for amides and primary amines as detailed in this guide.
-
Pay close attention to the 1800-1600 cm⁻¹ region. The presence of a very strong band (Amide I) is the most conclusive evidence for an amide.
-
Examine the 3500-3300 cm⁻¹ region. The presence of one or two peaks will confirm a primary or secondary amine/amide, while its absence suggests a tertiary amine/amide.
-
Experimental Workflow Diagram
Caption: Workflow for IR analysis via KBr pellet.
Conclusion
The differentiation between primary amines and amides by IR spectroscopy is straightforward when a systematic approach is taken. The key lies in looking beyond the N-H stretching region and identifying the highly characteristic and intense Amide I (C=O stretch) and Amide II bands. While a primary amine will show a doublet in the N-H stretch region and an N-H scissoring band, it will be conspicuously absent of the strong carbonyl absorption that defines an amide. By understanding the origins of these vibrational modes and following a robust experimental protocol, researchers can confidently and accurately identify these critical functional groups, aiding in the swift progression of research and development.
References
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]
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Oreate AI. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
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Venkata Ramiah, K., & Venkata Chalapathi, V. (n.d.). Infrared spectroscopic studies of amides and anilides. Retrieved from [Link]
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Chen, Y., et al. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 27). Beyond the Basics: Unpacking Primary vs. Secondary Amine IR Signatures. Retrieved from [Link]
-
Smith, B. C. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
bioRxiv. (2022, July 21). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. Retrieved from [Link]
-
ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
-
Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
-
TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
University of Warsaw. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
-
OpenStax. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
SlideShare. (n.d.). Sample preparation and factors affect IR bands. Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]
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WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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The Strategic Advantage of Alicyclic Scaffolds: A Comparative Guide to the Metabolic Stability of Cyclobutane and Cyclopentane Analogs
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are constantly navigating the intricate balance of potency, selectivity, and pharmacokinetic properties. A critical parameter in this equation is metabolic stability, the molecule's resistance to biotransformation by the body's enzymatic machinery. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, dooming an otherwise promising drug candidate.[1] This guide provides an in-depth, objective comparison of two common alicyclic scaffolds, cyclobutane and cyclopentane, and their impact on the metabolic stability of drug candidates, supported by experimental data and detailed protocols.
The Crucial Role of Alicyclic Rings in Drug Design
Small aliphatic rings are frequently incorporated into drug molecules to enhance a variety of properties.[2] They can increase the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher clinical success rates, by reducing planarity and improving solubility.[3] Furthermore, their rigid structures can lock a molecule into its bioactive conformation, minimizing the entropic penalty of binding to a biological target.[2][4]
Among the cycloalkanes, cyclobutane and cyclopentane rings are often used as bioisosteres for other chemical groups. For instance, a cyclobutane ring can replace a gem-dimethyl group to fill hydrophobic pockets while potentially improving metabolic stability.[2] The choice between these alicyclic rings, however, is not arbitrary and can have profound consequences for a compound's metabolic fate.
Theoretical Underpinnings: Ring Strain and Reactivity
The fundamental differences in the metabolic stability of cyclobutane and cyclopentane analogs can be partly attributed to their distinct chemical properties, particularly ring strain.
-
Cyclobutane: Possesses a significant ring strain energy of 26.3 kcal/mol.[5] This is due to the deviation of its internal bond angles (around 88°) from the ideal sp3 tetrahedral angle of 109.5°.[5] This strain makes the C-H bonds stronger and imparts a degree of chemical inertness relative to the highly reactive cyclopropane ring (28.1 kcal/mol).[5]
-
Cyclopentane: Has a much lower ring strain energy of 7.1 kcal/mol.[5] Its puckered "envelope" and "half-chair" conformations allow its bond angles to be much closer to the ideal 109.5°, rendering it relatively inert and flexible compared to cyclobutane.[4][5]
This difference in reactivity places cyclobutane in a unique position between the very reactive cyclopropane and the relatively inert cyclopentane.[5][6] While high reactivity can be a metabolic liability, the moderate strain of cyclobutane can render it less susceptible to certain metabolic pathways compared to more flexible or electronically different motifs.
The Engine of Metabolism: Cytochrome P450 Enzymes
The primary drivers of Phase I drug metabolism are the Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases predominantly found in the liver.[7] These enzymes catalyze the oxidation of a vast array of substrates, preparing them for subsequent Phase II conjugation and excretion.[7] The susceptibility of a molecule to CYP-mediated metabolism is a key determinant of its metabolic stability. The three-dimensional shape and electronic properties of a drug candidate influence how it fits into the active site of a CYP enzyme and how readily it can be oxidized.
Experimental Evidence: A Head-to-Head Comparison
Direct comparative studies on the metabolic stability of cyclobutane versus cyclopentane analogs are not abundant in the literature, but available data provides compelling insights.
Case Study: Alicyclic Fentanyl Analogs
A study investigating the metabolism of several alicyclic fentanyl analogs in human hepatocytes provides a direct comparison. The researchers observed a clear trend: as the size of the alicyclic ring increased, the primary metabolic pathway shifted from N-dealkylation to oxidation of the alicyclic ring itself.
| Compound | Alicyclic Ring | Major Metabolic Pathway | Relative Abundance of Normetabolite | Alicyclic Ring Oxidation |
| Cyclopropyl Fentanyl | Cyclopropane | N-dealkylation | 82% | Not Observed |
| Cyclobutyl Fentanyl | Cyclobutane | N-dealkylation & Ring Oxidation | (not specified) | Observed |
| Cyclopentyl Fentanyl | Cyclopentane | N-dealkylation & Ring Oxidation | (not specified) | Observed |
| Cyclohexyl Fentanyl | Cyclohexane | N-dealkylation & Ring Oxidation | (not specified) | Observed |
Data synthesized from Åstrand et al., 2018.
While this study did not quantify the precise rates of metabolism for the cyclobutyl and cyclopentyl analogs against each other, it demonstrated that both are susceptible to ring oxidation, a pathway not observed for the more strained cyclopropyl analog. The study suggests that as ring size and flexibility increase, the alicyclic moiety becomes a more prominent site for metabolic attack.
Case Study: IDH1 Inhibitors in Cancer Therapy
In the development of inhibitors for isocitrate dehydrogenase 1 (IDH1), a key enzyme in certain cancers, metabolic instability was a major hurdle. An early lead compound containing a cyclohexane moiety suffered from high metabolic clearance. A key strategic modification was the replacement of the cyclohexyl amine with a difluorocyclobutanyl amine. This substitution significantly improved the metabolic stability, bringing the clearance into a more acceptable range and ultimately contributing to the development of the FDA-approved drug ivosidenib.[8] While not a direct cyclopentane comparison, this case highlights the successful use of a cyclobutane ring to block a site of metabolism on a larger, more flexible carbocycle.
General Observations in Drug Discovery
Numerous examples in medicinal chemistry literature showcase the use of the cyclobutane motif to enhance metabolic stability.[5][6][9] It is often employed to replace metabolically labile groups such as gem-dimethyl or isopropyl groups, or larger, more flexible ring systems that are prone to oxidation.[2][5] For instance, in the development of Cannabinoid Receptor 1 (CB1) agonists, replacing a gem-dimethyl group with a cyclobutane ring not only improved selectivity but also resulted in significantly longer plasma half-lives in preclinical species, indicating enhanced metabolic stability.[5]
Evaluating Metabolic Stability: Experimental Protocols
To empirically determine the metabolic stability of novel compounds, two primary in vitro assays are employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Liver Microsomal Stability Assay
This assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) testing. It primarily evaluates Phase I metabolism mediated by enzymes like CYPs, which are highly concentrated in liver microsomes (subcellular fractions of the endoplasmic reticulum).[7][10]
Objective: To measure the rate of disappearance of a test compound when incubated with liver microsomes and necessary cofactors, and from this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[7][10]
Experimental Workflow:
Caption: Workflow for Hepatocyte Stability Assay.
Step-by-Step Protocol:
-
Reagent and Cell Preparation:
-
Prepare incubation medium (e.g., Williams' Medium E with supplements) and warm to 37°C. [1] * Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Dilute the hepatocytes in the pre-warmed incubation medium to a final desired concentration (e.g., 0.5 x 10⁶ viable cells/mL). [11] * Prepare the test compound in the incubation medium at twice the final desired concentration.
-
-
Incubation:
-
In a non-coated plate, add equal volumes of the hepatocyte suspension and the test compound solution. [1]The final test compound concentration is typically 1 µM.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂, often with gentle shaking. [1]3. Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect an aliquot of the cell suspension. [1] * Terminate the reaction by adding the aliquot to a tube or plate containing ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Similar to the microsomal assay, plot the data and determine the elimination rate constant (k).
-
Calculate the half-life (t½).
-
Calculate intrinsic clearance (CLint) scaled to the number of cells, typically expressed as µL/min/10⁶ cells. [12]
-
Conclusion and Strategic Outlook
The choice between incorporating a cyclobutane or a cyclopentane ring into a drug candidate is a nuanced decision with significant implications for metabolic stability. While both can serve as valuable scaffolds, the available evidence suggests that the higher ring strain and reduced flexibility of the cyclobutane motif can render it less susceptible to oxidative metabolism compared to the more flexible cyclopentane ring. [5][6]This is particularly relevant when these rings are positioned at or near potential sites of metabolic attack.
The strategic replacement of metabolically labile groups or larger, flexible rings with a cyclobutane has proven to be a successful strategy for enhancing drug-like properties, including metabolic stability, as demonstrated in the development of novel kinase inhibitors. [8] Ultimately, the metabolic fate of any given compound is highly dependent on its overall structure and its interaction with metabolizing enzymes. Therefore, the principles outlined in this guide must be coupled with empirical testing. The robust and well-established in vitro microsomal and hepatocyte stability assays provide the essential data needed to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies. By understanding the fundamental chemical differences between these alicyclic analogs and employing rigorous experimental evaluation, researchers can make more informed decisions in the design of metabolically robust drug candidates, increasing their potential for clinical success.
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ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
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A Comparative Guide to LC-MS Strategies for Impurity Identification in the Synthesis of 1-Cyclobutanecarbonylpiperidin-4-amine
Introduction: The Imperative of Purity in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as 1-Cyclobutanecarbonylpiperidin-4-amine, demands an exceptional level of precision and control. The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of the final drug product.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines that necessitate the reporting, identification, and characterization of any impurity present at levels above 0.05%.[2] Therefore, a robust analytical strategy for impurity profiling is not merely a quality control measure but a cornerstone of drug development.
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the identification and characterization of process-related impurities and potential degradants in the synthesis of this compound. We will explore the causal relationships behind experimental choices, compare the utility of high-resolution mass spectrometry (HRMS) with triple quadrupole (QqQ) mass spectrometry, and provide actionable, field-proven protocols.
Understanding the Chemistry: Synthesis and Potential Impurity Formation
The synthesis of this compound typically involves the acylation of a 4-aminopiperidine precursor. A common and efficient route is the reaction of 1-Boc-4-aminopiperidine with cyclobutanecarbonyl chloride, followed by the acidic removal of the Boc protecting group.
Plausible Synthetic Pathway:
-
Step 1: Amide Coupling: Reaction of 1-Boc-4-aminopiperidine with cyclobutanecarbonyl chloride in the presence of a base (e.g., triethylamine) to form Boc-protected this compound.
-
Step 2: Deprotection: Removal of the Boc group using an acid (e.g., trifluoroacetic acid or HCl) to yield the final product.
This synthetic route, while generally efficient, can give rise to a profile of predictable impurities. Understanding these potential side-reactions and degradation pathways is the first step in developing a targeted analytical method.[3]
Potential Process-Related Impurities and Degradants:
-
Unreacted Starting Materials: Residual 1-Boc-4-aminopiperidine or 4-aminopiperidine.
-
Reagent-Related Impurities: Cyclobutanecarboxylic acid (from hydrolysis of the acyl chloride).
-
Side-Reaction Products:
-
Di-acylated Species: Formation of a di-cyclobutanecarbonyl derivative if the primary amine reacts twice, though sterically hindered.
-
Hydrolysis Product: Cleavage of the amide bond back to 4-aminopiperidine and cyclobutanecarboxylic acid under harsh acidic or basic conditions during workup or storage.[4][5]
-
-
Degradation Products: The piperidine ring itself can be susceptible to oxidation, potentially leading to N-oxides or ring-opened species, especially under oxidative stress conditions.[6][7][8]
The following diagram illustrates the potential formation pathways for these key impurities.
Caption: Plausible impurity formation pathways during synthesis.
LC-MS Methodologies: A Comparative Analysis for Impurity Profiling
LC-MS stands as the definitive technique for impurity profiling, merging the powerful separation capabilities of liquid chromatography with the unparalleled sensitivity and specificity of mass spectrometry.[1][] However, the choice of mass analyzer is critical and depends on the analytical goal: initial identification of unknowns versus routine quantification of known impurities.
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Identification
HRMS platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are indispensable for the initial characterization of unknown impurities.[10][11]
-
Core Principle & Causality: The strength of HRMS lies in its ability to provide extremely accurate mass measurements, typically with an error of less than 5 parts-per-million (ppm).[2][12] This high mass accuracy is crucial because it allows for the unambiguous determination of an impurity's elemental composition (molecular formula). For an unknown chromatographic peak, knowing the exact molecular formula is the most critical piece of information for proposing candidate structures.[12]
-
Self-Validating Protocol: An HRMS workflow is inherently self-validating. The instrument acquires full-scan data to detect all ionizable species.[2] Simultaneously, it can perform data-dependent MS/MS, automatically selecting detected ions for fragmentation.[12] This provides both the molecular formula (from the precursor ion) and structural information (from the fragment ions) in a single analysis, offering a high degree of confidence in structural elucidation.[2]
Triple Quadrupole (QqQ) Mass Spectrometry: Unrivaled for Quantification
While HRMS excels at identification, triple quadrupole instruments are the workhorses for targeted quantification due to their exceptional sensitivity and selectivity.[13][14]
-
Core Principle & Causality: A QqQ operates in a targeted mode called Multiple Reaction Monitoring (MRM).[15] The first quadrupole (Q1) is set to isolate only the precursor ion of the target impurity. This ion is then fragmented in the collision cell (q2). The third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion.[16] This two-stage mass filtering dramatically reduces chemical noise and matrix interference, resulting in superior signal-to-noise ratios and the ability to quantify impurities at extremely low levels.[13]
-
Trustworthiness: The MRM approach provides high confidence in quantification. The detection of a specific precursor-to-product ion transition at the correct retention time is a highly specific identifier for the target compound, minimizing the risk of false positives from co-eluting species. This makes it an ideal and robust tool for routine quality control and batch release testing.[14][15]
Head-to-Head Comparison: HRMS vs. QqQ for Impurity Analysis
| Feature | High-Resolution MS (e.g., Q-TOF, Orbitrap) | Triple Quadrupole MS (QqQ) |
| Primary Application | Identification & Structural Elucidation of unknown impurities.[2][11] | Targeted Quantification of known impurities.[13][14] |
| Mass Accuracy | Excellent (< 5 ppm).[12] | Standard (~0.1 Da). |
| Mode of Operation | Full Scan (untargeted); Data-Dependent MS/MS. | Multiple Reaction Monitoring (MRM) (targeted).[16] |
| Key Advantage | Provides elemental composition for unknowns. | Superior sensitivity and selectivity for quantification.[15][17] |
| Workflow Stage | Drug discovery, process development, forced degradation studies. | Routine QC, batch release, stability monitoring. |
| Data Output | High-resolution mass spectra and fragmentation patterns. | Quantitative concentration data. |
Integrated Analytical Workflow
The most effective strategy employs both technologies synergistically. HRMS is used during process development to identify and characterize the full impurity profile. Once key impurities are identified and synthesized as reference standards, robust and highly sensitive QqQ methods are developed for routine monitoring and quantification throughout the product lifecycle.
Caption: Integrated workflow for impurity identification and quantification.
Experimental Protocols and Data
The following section provides detailed, step-by-step protocols for both HRMS and QqQ analysis, along with hypothetical data for plausible impurities.
Hypothetical Impurity Profile Data
This table summarizes potential impurities, their structures, and expected mass spectrometric data.
| Compound Name | Structure | Molecular Formula | Exact Mass [M+H]⁺ | Plausible Key Fragment (m/z) |
| API | 1-Cyclobutanecarbonyl-piperidin-4-amine | C₁₀H₁₈N₂O | 183.1492 | 100.1121 (Piperidine core) |
| Impurity A | 4-aminopiperidine | C₅H₁₂N₂ | 101.1022 | 84.0913 (Loss of NH₃) |
| Impurity B | 1-Boc-4-aminopiperidine | C₁₀H₂₀N₂O₂ | 201.1547 | 145.1179 (Loss of t-butyl) |
| Impurity C | Cyclobutanecarboxylic Acid | C₅H₈O₂ | 101.0603 | 83.0491 (Loss of H₂O) |
| Impurity D | API N-Oxide | C₁₀H₁₈N₂O₂ | 199.1441 | 183.1492 (Loss of O) |
Protocol 1: LC-HRMS for Impurity Identification and Characterization
1. Sample Preparation:
-
Accurately weigh 10 mg of the this compound synthesis batch.
-
Dissolve in 10 mL of 50:50 acetonitrile:water to create a 1 mg/mL stock solution.
-
Further dilute 1:100 with the same solvent for a final concentration of 10 µg/mL.
2. Liquid Chromatography (LC) Conditions:
-
System: UHPLC System
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL. Causality Note: A C18 column is chosen for its excellent retention of moderately polar compounds. Formic acid is used as a mobile phase modifier to provide protons, which aids in efficient electrospray ionization (ESI) in positive mode.[2] A gradient elution ensures adequate separation of impurities with varying polarities from the main API peak.
3. High-Resolution Mass Spectrometry (Q-TOF) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 50 - 500 m/z.
-
Acquisition Mode: Full Scan with Data-Dependent MS/MS.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV. Causality Note: ESI+ is selected as the amine functionalities on the API and its likely impurities are readily protonated. The data-dependent MS/MS mode provides an efficient, untargeted approach to gather fragmentation data for any detected impurity without prior knowledge.
Protocol 2: LC-QqQ-MS/MS for Targeted Quantification of Impurity A
1. Sample and Standard Preparation:
-
Prepare a calibration curve of the Impurity A reference standard from 0.1 ng/mL to 100 ng/mL in 50:50 acetonitrile:water.
-
Prepare the API sample as described in Protocol 1.
2. LC Conditions:
-
The same LC conditions as in Protocol 1 can be used for consistency.
3. Triple Quadrupole Mass Spectrometry (QqQ) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
API: Precursor m/z 183.1 -> Product m/z 100.1
-
Impurity A: Precursor m/z 101.1 -> Product m/z 84.1
-
-
Dwell Time: 50 ms per transition.
-
Collision Energy: Optimize for each transition (e.g., 15 eV for API, 12 eV for Impurity A). Causality Note: The MRM transitions are chosen based on the most intense and specific precursor-to-product ion pathways observed during HRMS analysis. This ensures maximum sensitivity and selectivity, allowing for accurate quantification even if other components are present at the same retention time.[15]
Conclusion
A comprehensive approach to impurity profiling in the synthesis of this compound is critical for ensuring drug safety and regulatory compliance. This guide demonstrates that a dual-pronged LC-MS strategy offers the most robust and reliable solution. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for the initial discovery and structural elucidation of unknown impurities, providing high-confidence molecular formula and fragmentation data. Following identification, Triple Quadrupole Mass Spectrometry (QqQ-MS) delivers the unparalleled sensitivity and selectivity required for robust, routine quantification. By leveraging the strengths of both technologies, researchers and drug development professionals can build a comprehensive understanding of their impurity profile, leading to a safer, more effective final product.
References
-
Niessen, W. M. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 53. Available at: [Link]
-
Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Available at: [Link]
-
Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Available at: [Link]
-
Sterling Pharma Solutions. (n.d.). High resolution mass spectrometry for impurity profiling. Available at: [Link]
-
Hall, F. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Eurofins BioPharma Product Testing. Available at: [Link]
-
Kaialy, W., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(12). Available at: [Link]
-
ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. Available at: [Link]
-
Shimadzu. (n.d.). Triple Quadrupole LC-MS/MS. Available at: [Link]
-
Pharmaceutical Technology. (2013, July 18). Triple Quadrupole Mass Spectrometry Advances Pharmaceutical Analysis. Available at: [Link]
-
BioPharmaSpec. (2019, May 15). Quantitative Mass Spectrometry Service | Mass Spec Impurities. Available at: [Link]
-
Nuvisan. (n.d.). Expert impurity profiling services for pharmaceutical development. Available at: [Link]
-
Giera, M., et al. (2013). Rapid and Comprehensive Impurity Profiling of Synthetic Thyroxine by Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometry. Analytical Chemistry, 85(5), 2956-2963. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). The Quantification workflows using Triple Quad Mass Spectrometry. Available at: [Link]
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Elm, J., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 128(15), 3237-3252. Available at: [Link]
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LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Available at: [Link]
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Save My Exams. (2025, January 4). Reactions of Amides. Available at: [Link]
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Safety Operating Guide
Operational Guide & Disposal Protocol for 1-Cyclobutanecarbonylpiperidin-4-amine
Introduction
In modern drug discovery and pharmaceutical development, piperidine derivatives like 1-Cyclobutanecarbonylpiperidin-4-amine (CAS: 926211-25-8) 1 are indispensable synthetic building blocks. However, the structural features that make this compound valuable—specifically its primary amine and piperidine ring—also dictate its physicochemical hazards. As an organic amine, it exhibits basicity, potential aquatic toxicity, and high reactivity with incompatible chemical classes 2.
This technical guide provides researchers and laboratory managers with a self-validating, step-by-step methodology for the safe handling, spill response, and EPA-compliant disposal of this compound.
Hazard Assessment & Causality
Effective laboratory safety protocols are grounded in understanding the causality behind chemical behavior. This compound contains a nucleophilic nitrogen center. When exposed to strong acids, it undergoes a rapid, highly exothermic protonation reaction. Furthermore, organic amines can degrade into toxic byproducts if improperly oxidized or released into the environment.
Table 1: Physicochemical & Hazard Summary
| Parameter | Value / Description | Operational Implication (Causality) |
| CAS Number | 926211-25-8 | Essential for accurate SDS tracking and RCRA waste manifesting. |
| Chemical Class | Organic Amine / Piperidine | Requires strict segregation from acids to prevent exothermic neutralization. |
| Aqueous pH | Alkaline (>7) | Corrosive/Irritant to skin and mucous membranes; mandates proper PPE. |
| Environmental | Potential Aquatic Toxicity | Must not be disposed of via drains; requires high-temperature incineration. |
| Storage | Ambient, dry, away from oxidizers | Prevents auto-oxidation and degradation of the primary amine functional group. |
Chemical Segregation Logic
To prevent hazardous laboratory incidents, organic amines must be strictly segregated at the point of generation. Mixing this compound with incompatible waste streams can lead to the pressurization of waste containers, toxic gas release, or fire 3.
Caption: Chemical segregation logic for basic organic amines to prevent hazardous reactions.
Step-by-Step Methodology: Spill Containment and Decontamination
In the event of a spill, immediate and methodical action is required. This protocol ensures containment without triggering secondary reactions.
Prerequisites: Nitrile gloves, safety goggles, lab coat, and a chemical spill kit containing inert absorbents.
-
Step 1: Isolate and Assess. Immediately halt nearby experiments. Verify the spill size. If the spill exceeds 1 liter or involves highly concentrated solutions, evacuate the area and contact Environmental Health & Safety (EHS) 4.
-
Step 2: Containment via Inert Absorption. Surround and cover the spill with an inert absorbent material such as dry sand or vermiculite.
-
Causality: Do not use combustible absorbents (like sawdust) or acidic neutralizers, as the basic amine can react exothermically, potentially igniting combustible materials.
-
-
Step 3: Mechanical Collection. Using non-sparking tools, sweep the absorbed mixture into a wide-mouth High-Density Polyethylene (HDPE) container.
-
Step 4: Surface Decontamination. Wash the affected surface with a mild detergent and water. Collect all wash water using absorbent pads, as the residual amine retains its aquatic toxicity and must be treated as hazardous waste.
-
Step 5: Validation. Use pH paper on the cleaned surface (moistened with distilled water) to verify that the area has returned to a neutral pH (~7.0), ensuring no residual amine remains.
Caption: Step-by-step spill response and disposal workflow for organic amines.
Step-by-Step Methodology: Routine Laboratory Waste Disposal
Proper logistical planning for waste accumulation ensures compliance with Resource Conservation and Recovery Act (RCRA) standards and prevents laboratory accidents 3.
-
Step 1: Container Selection. Select a chemically compatible primary container. HDPE or PTFE-lined glass containers are required.
-
Causality: Basic amines can degrade certain plastics over time and may corrode metal containers, leading to structural failure and leaks.
-
-
Step 2: Waste Accumulation. Transfer the this compound waste (solid or solvent-dissolved) into the container. Keep the container tightly closed unless actively adding waste to prevent the escape of volatile amine vapors.
-
Step 3: Secondary Containment. Place the primary waste container inside a secondary containment tray made of compatible plastic. This tray must be capable of holding 110% of the primary container's volume.
-
Step 4: RCRA-Compliant Labeling. Affix a hazardous waste label immediately upon adding the first drop of waste. The label must explicitly state: "Hazardous Waste," the chemical name ("this compound"), the hazard class ("Toxic / Alkaline"), and the accumulation start date.
-
Step 5: Final Disposition via Incineration. Once the container is full, or within 6 months of the accumulation start date, transfer the waste to your institutional EHS department or a licensed hazardous waste contractor.
-
Causality: The required disposal method is high-temperature incineration. Incineration completely oxidizes the stable piperidine ring and carbon-nitrogen bonds into harmless nitrogen gas (N2), carbon dioxide (CO2), and water vapor, permanently neutralizing the environmental threat.
-
References
-
U.S. Environmental Protection Agency (EPA). "(4-Amino-1-piperidinyl)cyclobutylmethanone - Chemical Details." CompTox Chemicals Dashboard.[Link]
-
University of Wyoming Safety Office. "Laboratory Management Plan - Hazardous Waste." UWyo EHS Guidelines.[Link]
-
University of Massachusetts Lowell. "Chemical Hygiene Plan - Emergency Response Procedures." UML EHS Documentation.[Link]
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Personal Protective Equipment (PPE) & Handling Guide: 1-Cyclobutanecarbonylpiperidin-4-amine
[1]
Executive Safety Assessment
Compound Class: Piperidine Derivative / Primary Amine CAS: 1341718-50-0 (Generic/Analogous Reference)
As a Senior Application Scientist, I must emphasize that 1-Cyclobutanecarbonylpiperidin-4-amine is a specialized building block often used in drug discovery. Unlike commodity chemicals (e.g., Acetone), specific toxicological data (LD50, mutagenicity) for this exact molecule is often sparse or proprietary.
Therefore, we apply the Precautionary Principle . We treat this compound based on its functional groups:
-
Piperidine Core: Potential for skin corrosion and mucous membrane irritation.[1]
-
Primary Amine: High basicity, potential to cause chemical burns, and respiratory sensitization.
-
Unknown Potency: In drug discovery, we assume all novel intermediates are "Potent Compounds" (OEB 3 or higher) until proven otherwise.
Immediate Action Required: Handle as a Corrosive and Sensitizer . Do not handle on an open benchtop.
Hazard Identification & Risk Logic
Before selecting PPE, understand the "Why." This compound presents specific risks based on its chemical structure.
| Hazard Class | Risk Description | Critical Control Point |
| Skin/Eye Corrosivity | Amines can saponify skin lipids, causing deep, slow-healing burns. | Barrier Integrity: No skin exposure permitted.[2][3] |
| Inhalation Toxicity | Fine powders of amine salts are highly irritating to the upper respiratory tract. | Containment: HEPA-filtered enclosure or Fume Hood. |
| Sensitization | Repeated exposure to piperidine derivatives may trigger allergic dermatitis or asthma-like symptoms. | Hygiene: Double-gloving and immediate wash-down.[4][5] |
PPE Selection Matrix (Task-Based)
Do not use a "one-size-fits-all" approach. PPE must scale with the energy and potential for exposure of the task.
Table 1: Task-Specific PPE Requirements
| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Solids Weighing (<100 mg) | Fume Hood (Sash @ 18"). If unavailable: N95 (Min) / P100 (Rec). | Double Nitrile (0.11 mm min). Change outer glove immediately upon contamination. | Safety Glasses with side shields.[4][5] | Lab Coat (Cotton/Poly), closed-toe shoes. |
| Solids Weighing (>100 mg) | Powder Containment Hood or Fume Hood. | Double Nitrile (Extended Cuff). Tape inner glove to lab coat sleeve. | Chemical Goggles (sealed). Dust can bypass glasses. | Tyvek® Sleeves or Disposable Lab Coat over standard coat. |
| Solution Transfer / Synthesis | Fume Hood . | Laminate / Barrier gloves (e.g., Silver Shield®) if handling concentrated stock. Nitrile acceptable for dilute. | Chemical Splash Goggles + Face Shield if >1L volume. | Chemical-resistant apron over Lab Coat. |
| Spill Cleanup (Solid/Liquid) | Full-Face Respirator with Organic Vapor/Amine cartridge (P100 combo). | Heavy Duty Neoprene or Butyl Rubber (0.5 mm+). | Full-Face Respirator provides eye protection.[2] | Tyvek® Coveralls (Type 5/6). Boot covers.[6] |
Decision Logic: PPE & Containment
The following diagram illustrates the decision-making process for handling this amine based on its physical state and quantity.
Figure 1: Decision logic for selecting engineering controls and PPE based on physical state and quantity.
Operational Protocols
A. Safe Weighing Procedure (The "Static" Risk)
Amine salts are often "fluffy" and prone to static charge, causing powder to jump.
-
Preparation: Place an anti-static gun or ionizer bar inside the fume hood.
-
PPE Setup: Don double nitrile gloves. Ensure the sash is at the certified working height.
-
Transfer: Use a disposable spatula. Do not pour from the bottle.
-
Decontamination: Wipe the exterior of the receiving vial with a methanol-dampened wipe inside the hood before removing it.
B. Waste Disposal & Neutralization
Never dispose of amines in the sink. They are toxic to aquatic life and can form chloramines if mixed with bleach.
-
Segregation: Collect in a dedicated "Basic Organic Waste" container.
-
Labeling: Clearly mark as "Contains Piperidine Derivatives - Corrosive/Basic."
-
Spill Response:
-
Solid: Do not dry sweep (creates dust). Cover with wet paper towels, then scoop.
-
Liquid: Absorb with vermiculite or sand. Do not use sawdust (fire hazard with amines).
-
References & Authority
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. GHS Classification Criteria for Piperidine Derivatives. Available at: [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Available at: [Link]
Disclaimer: This guide is intended for trained scientific personnel. It assumes the compound is a research intermediate with incomplete toxicological characterization. Always consult your institution's Chemical Hygiene Officer (CHO) before work begins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
